7H-Pyrrolo[2,3-d]pyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTNLWSCFYERCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294089 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-70-5 | |
| Record name | 271-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the 7H-Pyrrolo[2,3-d]pyrimidine Core Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive overview of the core structure, physicochemical properties, synthesis, and biological significance of the this compound core.
Core Structure and Physicochemical Properties
The this compound core consists of a fused pyrimidine and pyrrole ring system. This arrangement confers a unique electronic distribution and steric profile, making it an ideal starting point for the design of targeted therapeutics.
Below is a summary of the key physicochemical and spectroscopic properties of the this compound core.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | PubChem |
| Molecular Weight | 119.12 g/mol | PubChem[1] |
| LogP | 0.7 | PubChem[1] |
| pKa (predicted) | 10.25 ± 0.50 | ChemicalBook[2] |
| Water Solubility | Poor aqueous solubility indicated | MDPI |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆) | δ 11.95 (s, 1H), 8.05 (s, 1H), 7.36 (d, J=1.6, 1H), 6.54 (s, 2H) | PMC |
| ¹³C NMR (DMSO-d₆) | δ 156.9, 151.7, 150.5, 126.7, 102.6, 50.1 | PMC |
| Mass Spectrum (ESI-MS) | m/z = 120.056 [M+H]⁺ | Various |
Synthesis of the this compound Core
A common and effective method for the synthesis of the this compound core involves the preparation of a substituted pyrimidine followed by cyclization to form the fused pyrrole ring. A key intermediate in many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be de-chlorinated to yield the parent core structure.
Experimental Protocol: Synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the final de-chlorination step to obtain the this compound core.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Biological Activity and Signaling Pathways
The this compound scaffold is a cornerstone in the development of kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the hinge region of kinase active sites. Derivatives of this core have shown potent inhibitory activity against a variety of kinases, including Janus kinases (JAKs) and inducible nitric oxide synthase (iNOS).
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancer. Several this compound-based drugs, such as Tofacitinib, target JAKs to modulate immune cell function.
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway
iNOS is an enzyme that produces nitric oxide (NO), a key signaling molecule in the inflammatory response. Overproduction of NO by iNOS can contribute to the pathophysiology of inflammatory diseases. The this compound core has been utilized to develop inhibitors of iNOS.
Experimental Protocols for Biological Assays
The biological activity of this compound derivatives is typically assessed using in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or detected via luminescence
-
Test compound (dissolved in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter, luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
References
The Diverse Biological Landscape of 7H-Pyrrolo[2,3-d]pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-analog of purine, has emerged as a "privileged structure" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its unique electronic properties and structural resemblance to endogenous purines allow for interactions with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound analogs, focusing on their role as kinase inhibitors, anticancer agents, and antimicrobial/antiviral compounds. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to aid in research and development efforts.
Kinase Inhibitory Activity
A predominant area of investigation for this compound derivatives is their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[2][3]
Janus Kinase (JAK) Inhibition
Derivatives of the this compound scaffold have been extensively developed as inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). These enzymes are central to cytokine signaling pathways that govern immune responses and cell growth.[4] Dysregulation of JAK signaling is implicated in autoimmune diseases such as rheumatoid arthritis and various cancers.[4][5]
A notable series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives has been designed to achieve selectivity for JAK1.[6] For instance, compound 12a from a recent study demonstrated potent JAK1 inhibition with an IC50 of 12.6 nM and exhibited a 10.7-fold selectivity over the closely related JAK2.[6] In cellular assays, this compound effectively suppressed the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, indicating its anti-inflammatory potential.[6][7]
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in tumor invasion and metastasis.[8] A series of this compound derivatives incorporating a dimethylphosphine oxide moiety have been identified as potent FAK inhibitors.[8] The representative compound 25b from this series displayed a FAK inhibitory IC50 of 5.4 nM and demonstrated significant anti-proliferative activity against A549 lung cancer cells (IC50 = 3.2 µM) while showing less cytotoxicity to normal HK2 cells.[8] This compound was also shown to induce apoptosis and suppress the migration of A549 cells.[8]
Other Kinase Targets
The versatility of the this compound scaffold extends to a range of other kinases:
-
Interleukin-2-inducible T-cell kinase (Itk): Covalent inhibitors based on this scaffold have been developed, with compound 9 showing potent activity against Itk, excellent selectivity over other kinases like Btk, and anti-proliferative effects against T-cell leukemia cell lines.[9]
-
p21-activated kinase 4 (PAK4): Several this compound derivatives act as ATP-competitive inhibitors of PAK4, an enzyme overexpressed in various cancers.[10]
-
Signal Transducer and Activator of Transcription 6 (STAT6): Analogs have been identified as STAT6 inhibitors, which is a key transcription factor in the IL-4 signaling pathway, making them potential therapeutics for allergic diseases like asthma.[11]
-
Multi-targeted Kinase Inhibition: Certain halogenated derivatives have shown the ability to inhibit multiple tyrosine kinases simultaneously, including EGFR, Her2, VEGFR2, and CDK2.[3][12][13] Compound 5k , for example, exhibited IC50 values ranging from 40 to 204 nM against these targets.[3][13]
| Compound/Analog Class | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 12a | JAK1 | 12.6 | [6] |
| JAK2 | >135 | [6] | |
| Compound 25b | FAK | 5.4 | [8] |
| Compound 9 | Itk | Potent activity reported | [9] |
| Compound 5k | EGFR | 79 | [3][13] |
| Her2 | 40 | [3][13] | |
| VEGFR2 | 136 | [3][13] | |
| CDK2 | 204 | [3][13] | |
| Dimethylphosphine oxide series | FAK | 10⁻⁸ - 10⁻⁹ M range | [8] |
| Pyrrolo[2,3-d]pyrimidine-imines | DDR2 | Molecular docking suggests interaction | [14] |
Table 1: Summary of Kinase Inhibitory Activity of Selected this compound Analogs.
Anticancer Activity
The inhibition of key kinases by this compound analogs translates into significant anticancer activity across various cancer cell lines.[10] This is often achieved through the induction of apoptosis and cell cycle arrest.[3][15]
For instance, tricyclic pyrrolo[2,3-d]pyrimidine-imines have demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values as low as 4.01 µM.[14] The multi-kinase inhibitor 5k not only showed potent enzymatic inhibition but also induced cell cycle arrest and apoptosis in HepG2 liver cancer cells, which was associated with an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3][13]
| Compound/Analog Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-imine (azepine ring) | HT-29 (Colon) | 4.01 | [14] |
| Pyrrolo[2,3-d]pyrimidine-imine (bromine subst.) | HT-29 (Colon) | 4.55 | [14] |
| Compound 25b | A549 (Lung) | 3.2 | [8] |
| MDA-MB-231 (Breast) | Potent inhibition reported | [8] | |
| Halogenated benzohydrazides (5e, 5h, 5k, 5l ) | Various (4 cell lines) | 29 - 59 | [3][13] |
| Compound 55 | CCDC6-RET driven NSCLC | 0.136 | [16] |
| Compound 59 | CCDC6-RET driven NSCLC | 0.107 | [16] |
Table 2: Summary of Anticancer Activity of Selected this compound Analogs.
Antiviral and Antimicrobial Activity
The structural similarity of the this compound core to purines also makes it a valuable scaffold for the development of antiviral and antimicrobial agents, particularly as nucleoside analogs.[1][2]
Antiviral Activity
Pyrrolo[2,3-d]pyrimidine nucleosides have shown significant activity against a range of viruses.[1] Notably, they have been investigated as inhibitors of human cytomegalovirus (HCMV), where analogs like ara-sangivamycin inhibit viral replication by targeting viral DNA synthesis.[17][18] More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents against flaviviruses, including the Zika virus (ZIKV) and Dengue virus (DENV).[19]
| Analog Class | Target Virus | EC50 / Activity | Reference |
| Ara-sangivamycin | Human Cytomegalovirus (HCMV) | 10 µM (10⁵-fold replication inhibition) | [17][18] |
| 4,7-disubstituted analogs (Compound 1 ) | Zika Virus (ZIKV) | 5.21 µM (EC50, titer-reduction) | [19] |
| Toyocamycin analogues | Hepatitis C Virus (HCV) | Good activity and selectivity reported | [20] |
Table 3: Summary of Antiviral Activity of Selected this compound Analogs.
Antimicrobial Activity
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop novel antibacterial and antifungal agents.[21][22] Certain derivatives have exhibited excellent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug ampicillin.[22] Other analogs have shown potent antifungal activity against Candida albicans, in some cases exceeding the efficacy of fluconazole.[22]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of a test compound on the viability or proliferation of cancer cells.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by a test compound.
-
Materials: Cells treated with the test compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Treat cells with the test compound for a desired time.
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished and quantified.
-
Conclusion
The this compound scaffold is a remarkably versatile and productive core for the design of novel therapeutic agents. Its derivatives have demonstrated potent and often selective activity against a wide range of biological targets, particularly protein kinases involved in cancer and inflammation. The ongoing exploration of this chemical space continues to yield promising candidates for the treatment of cancer, autoimmune disorders, and infectious diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing new therapies based on this privileged heterocyclic system.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural optimizations on the this compound scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel this compound derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
The Rise of 7H-Pyrrolo[2,3-d]pyrimidines: A Technical Guide to Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of recent discoveries in this class of compounds, focusing on their synthesis, biological evaluation, and mechanisms of action against various kinase targets implicated in cancer and inflammatory diseases.
Core Insights and Data Summary
Recent research has led to the development of novel this compound derivatives with significant inhibitory activity against several key kinases. This section summarizes the quantitative data from seminal studies, offering a comparative look at the potency of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Novel this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Series 1: ITK Inhibitors | |||
| Compound 9 | ITK | <1 | [1] |
| BTK | >1000 | [1] | |
| Series 2: FAK Inhibitors | |||
| Compound 18h | FAK | 19.1 | |
| Series 3: Mps1 Inhibitors | |||
| Compound 12 | Mps1 | 29 | [2] |
| Series 4: Multi-Targeted Inhibitors | |||
| Compound 5k | EGFR | 40 | [3] |
| Her2 | 98 | [3] | |
| VEGFR2 | 152 | [3] | |
| CDK2 | 204 | [3] | |
| Series 5: STAT6 Inhibitors | |||
| Compound 24 (AS1810722) | STAT6 | 23 | [4] |
Table 2: Cellular Activity of Novel this compound Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Series 2: FAK Inhibitors | ||||
| Compound 18h | U-87MG | Proliferation | 0.35 | |
| A-549 | Proliferation | 0.24 | ||
| MDA-MB-231 | Proliferation | 0.34 | ||
| Series 3: Mps1 Inhibitors | ||||
| Compound 12 | MCF-7 | Proliferation | Not Specified | [2] |
| 4T1 | Proliferation | Not Specified | [2] | |
| Series 4: Multi-Targeted Inhibitors | ||||
| Compound 5k | HepG2 | Cytotoxicity | 29 | [3] |
| HCT-116 | Cytotoxicity | 35 | [3] | |
| MCF-7 | Cytotoxicity | 42 | [3] | |
| A-549 | Cytotoxicity | 59 | [3] |
Key Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of the highlighted this compound derivatives, providing a reproducible framework for further research.
General Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon. Subsequent functionalization at various positions of the bicyclic system allows for the generation of a diverse library of analogs. A representative synthetic scheme is depicted below.[5][6][7]
Detailed Protocol for the Synthesis of Compound 3 (Precursor for Multi-Targeted Inhibitors): [8] A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 3.072 g, 0.02 mol) and ethyl-4-aminobenzoate (2, 3.304 g, 0.02 mol) in 100 mL of absolute ethanol was heated under reflux for 7 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was cooled to room temperature, and the resulting precipitate was filtered under vacuum to yield ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is a critical evaluation step. A common method is the ADP-Glo™ Kinase Assay.
Protocol for Mps1 Kinase Inhibition Assay: [9]
-
Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., 1x Kinase Buffer with ≤1% DMSO). Prepare a master mix containing Mps1 kinase (5-50 nM) and a suitable substrate like Myelin Basic Protein (MBP, ~5 µM).
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the Mps1 kinase and substrate master mix. Initiate the reaction by adding ATP. Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value using a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol for Cell Viability Assessment:
-
Cell Seeding: Seed cancer cells (e.g., U-87MG, A-549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to investigate the effect of the inhibitors on downstream signaling proteins.
Protocol for Analysis of Apoptosis Markers (Caspase-3, Bax, Bcl-2): [11][12][13]
-
Cell Lysis: Treat cells (e.g., HepG2) with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Signaling Pathways and Mechanisms of Action
The novel this compound derivatives exert their biological effects by inhibiting specific kinases involved in critical cellular signaling pathways. The following diagrams illustrate these pathways and the points of inhibition.
ITK Signaling Pathway in T-Cells
Interleukin-2-inducible T-cell kinase (ITK) is a key component of the T-cell receptor (TCR) signaling cascade. Inhibition of ITK can modulate T-cell activation and is a therapeutic strategy for inflammatory and autoimmune diseases.[1]
FAK Signaling Pathway in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with cancer progression and metastasis.
Mps1 Signaling in Mitosis
Monopolar spindle 1 (Mps1) is a key kinase in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Inhibition of Mps1 is a promising anti-cancer strategy.[2]
STAT6 Signaling in Immune Response
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 and IL-13 signaling pathways, which are central to Th2 immune responses.[4]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The derivatives discussed in this guide demonstrate potent and, in some cases, selective inhibition of key kinases involved in cancer and inflammation. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for researchers and drug development professionals to build upon in the quest for next-generation targeted therapies. Further optimization of these lead compounds, focusing on improving pharmacokinetic properties and in vivo efficacy, will be crucial for their clinical translation.
References
- 1. Discovery of this compound derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of this compound derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
7H-Pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry and drug design. Its structural resemblance to the endogenous purine core allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. This unique characteristic, combined with the versatility for chemical modification at multiple positions, has led to the development of a wide array of potent and selective inhibitors for various therapeutic targets. This guide provides a comprehensive overview of the this compound core, including its synthesis, mechanism of action, and its successful application in the design of targeted therapies for cancer, inflammatory disorders, and infectious diseases.
The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom in the this compound scaffold offers several advantages. It alters the electronic properties of the ring system and provides a vector for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[1][2] This has been instrumental in the design of numerous clinically successful drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which underscore the therapeutic importance of this heterocyclic system.[3]
Synthesis of the this compound Core
The construction of the this compound scaffold is a critical step in the synthesis of its derivatives. A common and versatile starting material for many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
General Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
One established method for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process starting from simple precursors. A typical route is outlined below:
-
Formation of 2-mercapto-4-amino-6-hydroxypyrimidine: Ethyl cyanoacetate and thiourea are reacted in the presence of a base like sodium ethoxide.
-
Desulfurization to 4-amino-6-hydroxypyrimidine: The mercapto group is removed using a desulfurizing agent such as Raney nickel in an ammonia solution.
-
Cyclization to 4-hydroxypyrrolo[2,3-d]pyrimidine: The pyrimidine derivative is then reacted with 2-chloroacetaldehyde in the presence of a base.
-
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride.[4]
An alternative efficient, five-step synthesis starting from diethyl malonate has also been reported.[5] Another method involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization and subsequent conversion to the final product.[6]
Synthesis of Substituted Derivatives
The functionalization of the this compound core is key to developing targeted inhibitors. The 4-chloro intermediate is particularly useful for introducing substituents at the C4 position via nucleophilic aromatic substitution. Further modifications at other positions, such as N7, C2, C5, and C6, are achieved through various organic reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]
Mechanism of Action: Targeting Kinases
The primary mechanism of action for many this compound-based drugs is the competitive inhibition of ATP-binding sites within the catalytic domain of protein kinases.[9] The scaffold mimics the purine ring of ATP, allowing it to anchor within the active site. The substituents on the pyrrolopyrimidine core then extend into adjacent hydrophobic pockets and form specific interactions, which determine the inhibitor's potency and selectivity.
Signaling Pathways Targeted by this compound Derivatives
The versatility of the this compound scaffold has enabled the development of inhibitors for a wide range of kinases involved in critical signaling pathways.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several approved drugs, such as Tofacitinib and Ruxolitinib, are potent inhibitors of JAKs.[3][10]
References
- 1. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
The Rising Promise of 7H-Pyrrolo[2,3-d]pyrimidines in Oncology: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of novel anticancer agents. Its unique structural features allow for versatile modifications, leading to the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. This technical guide provides an in-depth overview of the anticancer potential of this compound compounds, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.
Core Molecular Scaffolds and Therapeutic Rationale
The this compound core, also known as 7-deazapurine, provides a robust framework for the design of kinase inhibitors. The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties and allows for the introduction of various substituents at this position, enhancing binding affinity and selectivity for target enzymes.[1] Many derivatives have been developed to target key players in oncogenic signaling pathways, demonstrating significant therapeutic potential in preclinical studies.
Quantitative Anticancer Activity
The anticancer efficacy of this compound derivatives has been demonstrated across a wide range of cancer cell lines. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from recent studies.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 13i | RT-112 | Bladder Cancer | 1.90 | [2] |
| 5k | HepG2 | Hepatocellular Carcinoma | 29 - 59 (range across 4 cell lines) | [3] |
| 4c | HCT-116 wt | Colon Cancer | 0.14 | [4] |
| 25b | MDA-MB-231 | Breast Cancer | Not specified, potent inhibition | [5] |
| 25b | A549 | Lung Cancer | 3.2 | [5] |
| 8g | HT-29 | Colon Cancer | 4.01 | [6] |
| 8f | HT-29 | Colon Cancer | 4.55 | [6] |
| Compound 7 | HepG2, MCF-7, MDA-MB-231, HeLa | Liver, Breast, Cervical Cancer | Not specified, promising | [7] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 13i | CK1δ | Strong inhibition (IC50 not specified) | [8] |
| 5k | EGFR | 40 - 204 (range across 4 kinases) | [3] |
| 5k | Her2 | 40 - 204 (range across 4 kinases) | [3] |
| 5k | VEGFR2 | 40 - 204 (range across 4 kinases) | [3] |
| 5k | CDK2 | 40 - 204 (range across 4 kinases) | [3] |
| 5n | PAK4 | 2.7 | [4] |
| 5o | PAK4 | 20.2 | [4] |
| 25b | FAK | 5.4 | [5] |
| 12 | Mps1 | 29 | [4] |
| 4d | EGFR-TK | 107 | [4] |
| 4f | EGFR-TK | 159 | [4] |
| 4h | EGFR-TK | 196 | [4] |
| Compound 1 | RET | Potent inhibition (IC50 not specified) | [9] |
Mechanisms of Action: Targeting Key Oncogenic Pathways
This compound derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanism involves the competitive inhibition of ATP binding to the catalytic domain of protein kinases.
Inhibition of Pro-Survival Signaling Pathways
Several compounds have been shown to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, Her2, and VEGFR2, as well as non-receptor tyrosine kinases like FAK.[3][5] Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to the suppression of cell growth and proliferation.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Induction of Apoptosis
A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that compounds like 13i and 5k can induce apoptosis by modulating the expression of key apoptotic proteins.[3][8] For instance, compound 5k was found to upregulate the pro-apoptotic proteins Caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2.[3]
Caption: Induction of Apoptosis via Modulation of Bcl-2 Family Proteins.
Cell Cycle Arrest
Certain this compound derivatives have been shown to cause cell cycle arrest at different phases. For example, compound 13i HCl was found to induce a profound accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8] Another compound, 5n, was shown to arrest MV4-11 cells at the G0/G1 phase.[4] This cell cycle disruption is often a consequence of inhibiting cyclin-dependent kinases (CDKs) or other cell cycle regulators.
Experimental Protocols
The evaluation of the anticancer potential of this compound compounds involves a series of standardized in vitro and in vivo experiments.
General Synthesis of this compound Derivatives
A common synthetic route involves a three-step process.[3] The initial step is the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable hydrazine to form a hydrazinyl intermediate. This is followed by a condensation reaction with a substituted aldehyde or ketone to yield the final product.
Caption: General Synthetic Workflow for this compound Derivatives.
Detailed Protocol for Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Example): [3]
-
Synthesis of the Hydrazide Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a suitable hydrazine derivative in a solvent such as ethanol and refluxed for several hours. The resulting intermediate is then isolated.
-
Condensation Reaction: The hydrazide intermediate is dissolved in absolute ethanol with a catalytic amount of glacial acetic acid. A substituted aldehyde is then added, and the mixture is refluxed overnight.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy.
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
The ability of the compounds to inhibit specific kinases is determined using in vitro kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a chemiluminescent or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value for kinase inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis
Western blotting is used to investigate the effect of the compounds on the expression and phosphorylation status of target proteins within the signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated RET, Caspase-3, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The versatility of this core structure allows for the generation of compounds with potent and selective inhibitory activity against a range of clinically relevant protein kinases. The data presented in this guide highlight the significant progress made in this area, with several derivatives demonstrating low micromolar to nanomolar efficacy in preclinical models.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into their mechanisms of action, including the identification of novel targets and resistance mechanisms, will be crucial for their successful clinical translation. The continued exploration of the structure-activity relationships of this versatile scaffold holds great promise for the discovery of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel this compound derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Potent Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This structural motif is central to the development of a multitude of potent enzyme inhibitors, particularly targeting protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the this compound framework has been extensively explored in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of this compound derivatives, with a focus on quantitative inhibitory data, detailed experimental methodologies, and the signaling pathways they modulate.
Quantitative Inhibitory Data
The potency of this compound derivatives as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for various this compound compounds against a range of key enzyme targets.
Table 1: Inhibition of Janus Kinases (JAKs) by this compound Derivatives
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1.1 | 20 | 1.0 | - | [1] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
| Compound 12a | 12.6 | 135.4 | - | - | [3] |
| Compound 9a | - | - | 0.29 | >1000 | [2] |
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR) by this compound Derivatives
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (mutant) IC50 (nM) | Cell Line (mutant) | Reference |
| Compound 12i | 22 | 0.21 | T790M | [4] |
| Compound 31r | 10.2 | <0.5 | 19del/T790M/C797S | [5] |
| Compound 5k | 79 | - | - | [6][7][8] |
| PKI166 | low nanomolar | - | - | [9] |
Table 3: Inhibition of Aurora Kinases by this compound Derivatives
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Compound 11 | 0.74 | >100 | [10] |
| Alisertib (MLN8237) | 1.2 | 3.5 | [10] |
Table 4: Inhibition of Other Kinases by this compound Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 25b | FAK | 5.4 | [11] |
| Compound 5k | Her2 | 40 | [6][7][8] |
| Compound 5k | VEGFR2 | 136 | [6][7][8] |
| Compound 5k | CDK2 | 204 | [6][7][8] |
| Compound 12 | Mps1 | 29 | [12] |
| Compound 24 (AS1810722) | STAT6 | potent inhibition | [13] |
Key Signaling Pathways and Points of Inhibition
The therapeutic efficacy of this compound-based inhibitors stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a crucial role in immunity, cell proliferation, and apoptosis.[6][14] this compound derivatives, such as Tofacitinib, act as ATP-competitive inhibitors of JAKs, thereby blocking the phosphorylation and activation of STAT proteins and subsequent gene transcription.
Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and survival.[15][16] Mutations and overexpression of EGFR are common in various cancers. This compound-based inhibitors can block the tyrosine kinase activity of EGFR, thereby preventing downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are crucial for the proper execution of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[2] Overexpression of Aurora kinases is linked to genomic instability and cancer. This compound derivatives can inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora kinases during mitosis by this compound derivatives.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound-based enzyme inhibitors.
Synthesis of the this compound Core
A common and crucial intermediate for the synthesis of various this compound derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][17]
General Procedure for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
-
Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by a cyclization reaction with formamidine.[18]
-
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The pyrimidin-4-ol derivative is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring system.[18]
-
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent such as phosphorus oxychloride (POCl3).[17][18] The product is typically purified by recrystallization.
In Vitro Kinase Inhibition Assays
Several assay formats are utilized to determine the inhibitory potency of compounds against target kinases.
1. Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay):
This is often considered the "gold standard" for its direct measurement of kinase activity.[3][19]
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (a peptide or protein), and a buffer containing Mg²⁺.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto a phosphocellulose filter paper which binds the substrate.[20]
-
Washing: The filter paper is washed to remove unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.[21][22]
-
IC50 Determination: The assay is performed with a range of inhibitor concentrations, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This is a homogeneous assay format that is well-suited for high-throughput screening.
-
Reagents: The assay typically uses a biotinylated substrate and a europium-labeled anti-phospho-substrate antibody.
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.
-
Detection: After the kinase reaction, a detection solution containing streptavidin-XL665 and the europium-labeled antibody is added.
-
FRET Signal: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor in close proximity, resulting in a FRET signal.
-
Measurement: The TR-FRET signal is measured on a plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 Calculation: IC50 values are calculated from the dose-response curves of the inhibitor.
Cellular Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[24]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values for cytotoxicity are determined.
2. Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the inhibitor for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed, typically with cold 70% ethanol.
-
Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires treatment with RNase to prevent staining of double-stranded RNA.[25]
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Interpretation: The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
3. Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the inhibitor to induce apoptosis.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the different cell populations.
Experimental and Drug Discovery Workflow
The discovery and development of this compound-based enzyme inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
This guide provides a foundational understanding of the enzyme inhibitory properties of the this compound scaffold. The versatility of this core structure, coupled with the detailed experimental methodologies available for its evaluation, ensures its continued prominence in the development of novel and effective enzyme inhibitors for a wide range of therapeutic applications.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. rupress.org [rupress.org]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cusabio.com [cusabio.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 17. Page loading... [wap.guidechem.com]
- 18. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 21. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. cancer.wisc.edu [cancer.wisc.edu]
Exploring the Chemical Space of 7H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity. This technical guide provides an in-depth exploration of the chemical space of this compound, with a focus on its application in the development of kinase inhibitors. We will delve into its synthesis, biological activities, and the signaling pathways modulated by its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Versatile Core
The this compound system, also known as 7-deazapurine, is a bicyclic heterocycle composed of a pyrimidine ring fused to a pyrrole ring. This structure offers multiple points for chemical modification, allowing for the exploration of a vast chemical space. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H of the pyrrole ring can serve as a hydrogen bond donor. These characteristics are crucial for forming key interactions within the ATP-binding pockets of various kinases.
Synthetic Strategies
The synthesis of the this compound core and its derivatives often begins with the construction of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. From this versatile intermediate, a multitude of derivatives can be accessed through various cross-coupling reactions and nucleophilic substitutions.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A common route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step synthesis starting from readily available materials. One reported method involves the reaction of 4-aminouracil with 2-chloroacetaldehyde to form 2,4-dihydroxypyrrolopyrimidine, which is then chlorinated. Another approach starts with the α-alkylation of diethyl malonate, followed by cyclization and subsequent chlorination steps.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown significant promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology and immunology. The scaffold has been successfully utilized to develop potent and selective inhibitors for a range of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), Interleukin-2-inducible T-cell kinase (Itk), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR), among others.
Kinase Inhibitor Activity
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against a panel of kinases.
Table 1: Inhibitory Activity of Multi-Targeted this compound Derivatives [1][2]
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 79 |
| Her2 | 40 | |
| VEGFR2 | 136 | |
| CDK2 | 204 | |
| Sunitinib (Reference) | VEGFR2 | 261 |
| Erlotinib (Reference) | EGFR | 55 |
| Staurosporine (Reference) | Her2 | 38 |
| CDK2 | - |
Table 2: Inhibitory Activity of this compound Derivatives against FAK [3][4]
| Compound | FAK IC50 (nM) |
| 32 | 4 |
| 25b | 5.4 |
Table 3: Inhibitory Activity of this compound Derivatives against HPK1 [5]
| Compound | HPK1 IC50 (nM) |
| 24 | 10.1 |
Table 4: Inhibitory Activity of a this compound Derivative against STAT6 [6]
| Compound | STAT6 IC50 (nM) |
| 24 (AS1810722) | Potent Inhibition (Specific value not provided in abstract) |
Key Signaling Pathways Targeted by this compound Derivatives
The therapeutic efficacy of this compound-based kinase inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, survival, and immune responses.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Tofacitinib, a well-known JAK inhibitor with a this compound core, effectively blocks this pathway.
JAK-STAT signaling pathway and the point of inhibition.
T-Cell Receptor (TCR) Signaling Pathway
The T-cell receptor (TCR) signaling pathway is essential for T-cell activation and the adaptive immune response. Kinases like Itk and HPK1 are key players in this pathway.[7][8] this compound-based inhibitors targeting these kinases can modulate T-cell activity, offering therapeutic potential for autoimmune diseases and T-cell malignancies.[9][10]
Simplified T-Cell Receptor signaling pathway highlighting Itk and HPK1.
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.[11] Its overexpression is associated with cancer progression and metastasis.[12][13] FAK inhibitors based on the this compound scaffold have shown potent anti-tumor activity.[4]
Overview of the Focal Adhesion Kinase (FAK) signaling pathway.
EGFR, Her2, and VEGFR2 Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key drivers of tumor growth, proliferation, and angiogenesis.[14][15][16] Multi-targeted this compound derivatives have been developed to simultaneously inhibit these critical pathways.[1][2]
EGFR, Her2, and VEGFR2 signaling pathways in cancer.
CDK2 in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in association with its cyclin partners (E and A), is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle.[17][18][19] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.
Role of CDK2 in cell cycle regulation and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experiments.
General Procedure for Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides[1]
General synthetic workflow for benzohydrazide derivatives.
-
Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 4-aminobenzoate in an appropriate solvent (e.g., n-butanol) is heated at reflux for several hours. After cooling, the product is isolated by filtration and purified.
-
Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide: The ester from the previous step is refluxed with hydrazine hydrate in ethanol. The resulting solid is collected by filtration and washed to yield the hydrazide intermediate.
-
Synthesis of Final Compounds: The benzohydrazide intermediate is reacted with a substituted benzaldehyde in ethanol with a catalytic amount of acetic acid. The mixture is refluxed, and the final product precipitates upon cooling. The product is then filtered, washed, and dried.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and ATP in an appropriate buffer. Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Phospho-protein Analysis
Western blotting is used to detect the phosphorylation status of a target protein, providing evidence of kinase inhibition within a cellular context.
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to ensure equal loading.
Conclusion
The this compound scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Its synthetic tractability and favorable physicochemical properties have enabled the creation of a diverse range of potent and selective molecules. This guide has provided a comprehensive overview of the chemical space, biological activities, and relevant signaling pathways associated with this important heterocyclic core. The detailed experimental protocols offer a practical resource for researchers aiming to design and evaluate novel this compound derivatives. As our understanding of the molecular drivers of disease continues to grow, the this compound scaffold is poised to remain a critical component in the arsenal of medicinal chemists for the foreseeable future.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel this compound derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. dacollege.org [dacollege.org]
- 9. Discovery of this compound derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Halogenated 7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are crucial intermediates in the development of targeted therapies, particularly as kinase inhibitors.
Introduction
The this compound scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry.[1][2] Halogenated derivatives of this core are key building blocks for the synthesis of numerous biologically active compounds, including inhibitors of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[3][4][5] The introduction of halogen atoms can significantly influence the binding affinity, selectivity, and overall pharmacological profile of the final drug candidates.[6] This document outlines established synthetic routes to key chlorinated and iodinated this compound intermediates.
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a fundamental intermediate for the synthesis of drugs such as Tofacitinib and Ruxolitinib.[3][4] A common synthetic approach involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol[7]
-
Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).
-
Stir the mixture at a temperature between 80°C and 100°C for a duration of 2 to 4 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation.
-
Cool the reaction mixture to a temperature between 0°C and 10°C.
-
Carefully quench the reaction by adding ice water and continue stirring for 20 to 30 minutes.
-
Adjust the pH of the solution to a range of 9 to 10 using sodium hydroxide.
-
Filter the resulting solid, wash it with water, and then dry it.
-
For further purification, the crude product can be recrystallized from toluene to obtain pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
A multi-step synthesis starting from diethyl malonate has also been reported with a total yield of 45.8%.[3][7]
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The 2,4-dichloro derivative serves as a versatile intermediate for introducing different functionalities at the 2- and 4-positions of the pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol: Dichlorination of this compound-2,4-diol[9]
-
To a reactor equipped with a stirrer, add this compound-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
-
Slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) to the stirred suspension.
-
Heat the reaction system to 70°C.
-
Add diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours to manage the exothermic reaction.
-
After the addition is complete, increase the temperature to 106°C and continue stirring for 16 hours.
-
Cool the mixture to 25°C and then slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml).
-
Stir the resulting mixture overnight at room temperature.
-
Filter the mixture through diatomaceous earth and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 75 ml).
-
Combine the organic layers and wash with brine (100 ml).
-
Add activated carbon (Darco KBB, 1.24 g) to the organic layer, filter again through diatomaceous earth, and dry with anhydrous sodium sulfate (10.0 g).
-
Concentrate the solution under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
This procedure has a reported yield of 52%.[8] An alternative synthesis starting from 6-aminouracil has also been developed.[9]
Synthesis of 7-Halogenated this compound Derivatives
Direct halogenation at the 7-position of the pyrrole ring can be achieved using N-halosuccinimides.
Experimental Protocol: 7-Iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[11]
-
Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.53 mmol) in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere.
-
Add N-iodosuccinimide (NIS) (144 mg, 0.64 mmol) to the solution.
-
Stir the reaction mixture for 2 hours, monitoring the consumption of the starting material by TLC.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by water and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄).
-
Concentrate the organic layer and purify the crude product by silica gel chromatography.
Quantitative Data Summary
| Starting Material | Product | Reagents | Yield | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃ | Not specified | [10] |
| Diethyl malonate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Multi-step | 45.8% | [7] |
| This compound-2,4-diol | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃, Diisopropylethylamine | 52% | [8] |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 7-Iodo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | N-Iodosuccinimide | Not specified | [11] |
Visualized Workflows and Pathways
Synthesis Workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: General workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis Workflow for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Key steps in the synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Representative Signaling Pathway: JAK-STAT Inhibition
Many halogenated this compound derivatives are developed as inhibitors of the JAK-STAT signaling pathway, which is crucial in immune response and cell proliferation.
Caption: Inhibition of the JAK-STAT pathway by halogenated 7H-pyrrolo[2,3-d]pyrimidines.
References
- 1. ijsred.com [ijsred.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. Novel this compound derivatives as potent and orally active STAT6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 9. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays of 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component of numerous kinase inhibitors.[1] This is due to its structural similarity to adenine, the nitrogenous base of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a critical class of therapeutic agents.[2][3] Recent studies have highlighted the potential of novel this compound derivatives as multi-targeted kinase inhibitors, demonstrating activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).[4][5][6][7]
These application notes provide detailed protocols for biochemical and cell-based assays to evaluate the inhibitory activity of this compound compounds against these key kinase targets.
Featured Kinases and Signaling Pathways
This compound derivatives have shown significant inhibitory activity against several important kinase families. Understanding the signaling pathways in which these kinases operate is crucial for interpreting inhibitor efficacy.
Janus Kinase (JAK): JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[3][8] This pathway is integral to hematopoiesis, immune response, and inflammation.[3][8] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[9][10]
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12][13] These pathways regulate critical cellular processes such as proliferation, survival, and differentiation.[11]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels.[14][15] The binding of VEGF to its receptor, primarily VEGFR2, activates downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[14][15]
Data Presentation: In Vitro Kinase Inhibition
The inhibitory potency of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a promising compound, Compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, against several kinases.[4][5][6]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5k | EGFR | 40 | Sunitinib | 261 |
| 5k | Her2 | 115 | Sunitinib | 261 |
| 5k | VEGFR2 | 89 | Sunitinib | 261 |
| 5k | CDK2 | 204 | Sunitinib | 261 |
Table 1: In Vitro Kinase Inhibition Data for Compound 5k.[4][5][6]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescence-based assay to measure the in vitro inhibitory activity of test compounds against a target kinase. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A higher luminescence signal indicates a lower consumption of ATP, and therefore, a higher inhibition of kinase activity.[3][16][17][18][19] This method is suitable for high-throughput screening.[16][18]
Materials:
-
Purified recombinant kinase (e.g., JAK2, EGFR, VEGFR2)
-
Kinase-specific peptide substrate
-
This compound test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound inhibitors in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup: In a 384-well plate, add the test compounds to the appropriate wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiate Reaction: Add the kinase/substrate master mix to each well to start the reaction. Include "no kinase" and "no substrate" controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[20]
-
Signal Detection: Add the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to each well. This will stop the kinase reaction and initiate the generation of a luminescent signal.[17][18] Incubate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes).[20][21]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Level)
This protocol measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[22] This provides a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HepG2 for multi-kinase inhibition studies)[6]
-
Complete cell culture medium
-
This compound test compounds
-
Growth factor or cytokine to stimulate the signaling pathway (e.g., EGF for EGFR, IL-6 for JAK/STAT)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target and downstream substrates (e.g., p-STAT3, STAT3, p-ERK, ERK)
-
Western blot reagents and equipment or ELISA-based detection kits
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound inhibitors for a predetermined time (e.g., 2-24 hours).
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target and downstream proteins. Visualize the bands using a chemiluminescent substrate.[23]
-
ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for the total protein and a detection antibody that recognizes the phosphorylated form.
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/luminescence (ELISA). Normalize the phosphorylated protein levels to the total protein levels. Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for biochemical and cell-based kinase inhibition assays.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Key downstream pathways of EGFR signaling.
Caption: Major signaling cascades initiated by VEGFR2.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. promega.com [promega.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. benchchem.com [benchchem.com]
- 21. ulab360.com [ulab360.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. benchchem.com [benchchem.com]
In Vivo Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives in mouse models. This class of compounds has shown significant therapeutic potential across various diseases, primarily by targeting key signaling kinases. These notes are intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy, mechanism of action, and pharmacokinetic profiles of these promising drug candidates.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidines
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding pocket of various kinases, leading to the modulation of their activity. Derivatives of this scaffold have been investigated for the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling. This document will focus on derivatives targeting Focal Adhesion Kinase (FAK), Signal Transducer and Activator of Transcription 6 (STAT6), Monopolar Spindle Kinase 1 (Mps1), and Fibroblast Growth Factor Receptor (FGFR).
Preclinical In Vivo Evaluation Workflow
A systematic approach is crucial for the successful in vivo evaluation of this compound derivatives. The following workflow outlines the key stages of a typical preclinical study in mouse models.
Caption: A streamlined workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of representative this compound derivatives targeting different kinases.
In Vivo Efficacy Data
| Compound ID | Target Kinase | Mouse Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 20 | FAK | Xenograft | AsPC-1 (Pancreatic) | 60 mg/kg, p.o., daily for 7 days | 72.5% | [1] |
| AGF94 | C1 Metabolism | Syngeneic | BR-Luc (Ovarian) | Not specified | Substantial anti-tumor efficacy | [2] |
| Compound 12 | Mps1 | Xenograft | 4T1 (Breast) | Not specified | Suppressed tumor growth | [3] |
| Compound 19 | FGFR | Xenograft | HUH7 (Hepatocellular) | Not specified | Potent antitumor potency | (Not explicitly found in search results) |
| AS1810722 | STAT6 | Antigen-induced asthma model | N/A | 0.03-0.3 mg/kg, p.o. | Dose-dependent suppression of eosinophil infiltration | [4] |
Pharmacokinetic Data in Mice
| Compound ID | Target Kinase | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (h*µM) | Half-life (h) | Reference |
| Compound 20 | FAK | 20 | p.o. | Not specified | Not specified | Not specified | 4.08 | [1] |
| Compound 10 | RET | 10 | p.o. | 0.8 | 2 | 4.9 | 2.5 | [5] |
| Compound 11 | RET | 10 | p.o. | 0.3 | 4 | 3.1 | 3.3 | [5] |
| Compound 12 | RET | 30 | p.o. | 2.5 | 2 | 16.5 | 3.7 | [5] |
| Compound 1 | RET | 30 | p.o. | 3.2 | 2 | 20.9 | 4.1 | [5] |
Note: Quantitative in vivo efficacy and pharmacokinetic data for all representative compounds were not available in the provided search results. The tables are populated with the available information.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the discussed this compound derivatives.
FAK Signaling Pathway in Cancer
Caption: FAK signaling pathway and its inhibition.
STAT6 Signaling Pathway in Asthma
Caption: STAT6 signaling in asthma and its inhibition.
Mps1 Signaling Pathway in Breast Cancer
Caption: Mps1's role in the spindle assembly checkpoint.
FGFR Signaling Pathway in Cancer
Caption: FGFR signaling cascade in cancer and its inhibition.
Experimental Protocols
General Protocol for Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for evaluating the in vivo efficacy of a this compound derivative in a subcutaneous xenograft mouse model.
5.1.1. Materials
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound derivative
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane)
5.1.2. Procedure
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line in the appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a mixture of PBS and Matrigel (if used) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to IACUC approved protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Animal Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound derivative in the appropriate vehicle at the desired concentrations.
-
Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant organs for pharmacodynamic and histopathological analysis.
-
Protocol for Antigen-Induced Asthma Mouse Model
This protocol is designed to evaluate the efficacy of a this compound derivative in a mouse model of allergic asthma.
5.2.1. Materials
-
BALB/c mice
-
Ovalbumin (OVA) or other relevant antigen
-
Alum adjuvant
-
This compound derivative (e.g., AS1810722)
-
Vehicle for drug formulation
-
Equipment for aerosol challenge
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
Reagents for ELISA to measure cytokine levels
5.2.2. Procedure
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal injection of the antigen (e.g., 20 µg OVA) emulsified in alum.
-
-
Drug Treatment:
-
Begin daily administration of the this compound derivative or vehicle at the desired doses via the chosen route (e.g., oral gavage).
-
-
Antigen Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosolized solution of the antigen (e.g., 1% OVA in saline) for 30 minutes.
-
-
Assessment of Airway Inflammation:
-
48 hours after the final antigen challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.
-
Count the total number of cells and perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
-
Histopathology:
-
Collect the lungs for histopathological analysis to assess inflammatory cell infiltration and mucus production.
-
Conclusion
The in vivo evaluation of this compound derivatives in mouse models is a critical step in their development as therapeutic agents. The protocols and data presented in this document provide a framework for conducting these studies in a systematic and reproducible manner. By carefully selecting the appropriate animal model, dosing regimen, and endpoints, researchers can obtain valuable insights into the efficacy and mechanism of action of these compounds, ultimately paving the way for their clinical translation.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 2. Targeted therapy of pyrrolo[2,3-d]pyrimidine antifolates in a syngeneic mouse model of high grade serous ovarian cancer and the impact on the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a new class of this compound derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 7H-Pyrrolo[2,3-d]pyrimidine with Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a core component in a multitude of biologically active compounds.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Consequently, this compound derivatives have been extensively investigated as potent and selective kinase inhibitors.[1][2][3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries, elucidation of binding modes, and guidance for the rational design of more potent and selective inhibitors. These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of this compound derivatives against various protein kinases.
Data Presentation: Docking Scores and Biological Activities
The following tables summarize quantitative data from various studies, showcasing the interaction of this compound derivatives with different protein kinases. This data is essential for comparative analysis and for understanding structure-activity relationships (SAR).
Table 1: Molecular Docking and Inhibitory Activity against PAK4
| Compound ID | Docking Affinity (kJ·mol⁻¹) | Key Interacting Residues | Biological Activity (IC₅₀) | Reference |
| 5n | -36.784 | Leu398, Glu396, Asp444 | Strongest Inhibition | [1] |
| 5h | -35.530 | Leu398, Glu396, Asp444 | Moderate Inhibition | [1] |
| 5g | -35.530 | Leu398, Glu396, Asp444 | Moderate Inhibition | [1] |
| 5e | -34.694 | Leu398, Glu396, Asp444 | Weakest Inhibition | [1] |
Table 2: Multi-Kinase Inhibitory Activity of Compound 5k
| Target Kinase | Biological Activity (IC₅₀, nM) | Reference |
| EGFR | 40 | [3][4] |
| Her2 | 112 | [3][4] |
| VEGFR2 | 85 | [3][4] |
| CDK2 | 204 | [3][4] |
Table 3: Inhibitory Activity against Focal Adhesion Kinase (FAK)
| Compound ID | Biological Activity (IC₅₀, nM) | Reference |
| 32 | 4 | [5] |
| 25b | 5.4 | [6] |
Table 4: Inhibitory Activity against Plasmodium falciparum CDPKs
| Compound ID | Target Kinase | Biological Activity (IC₅₀, µM) | Reference | |---|---|---| | 2b | PfCDPK4 | 0.210 - 0.530 |[7] | | 2f | PfCDPK4 | 0.210 - 0.530 |[7] | | 2g | PfCDPK4 | 0.210 - 0.530 |[7] | | - | PfCDPK1 | 0.589 |[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound derivatives with protein kinases using widely accepted software.
Protocol 1: Molecular Docking using AutoDock Vina
1. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structures of target protein kinases.
-
ChemDraw or similar software: To draw and generate 3D coordinates of the ligands.
2. Protein Preparation: a. Download Protein Structure: Obtain the crystal structure of the target protein kinase from the Protein Data Bank (e.g., PAK4, EGFR). It is advisable to select a structure co-crystallized with a known inhibitor to help define the binding site. b. Prepare the Protein using ADT: i. Launch ADT. ii. Open the downloaded PDB file. iii. Remove water molecules and any co-crystallized ligands. iv. Add polar hydrogen atoms to the protein. v. Assign Kollman charges. vi. Save the prepared protein in the PDBQT file format (protein.pdbqt).
3. Ligand Preparation: a. Generate Ligand Structure: Draw the 2D structure of the this compound derivative using chemical drawing software and convert it to a 3D structure (SDF or MOL2 format). b. Prepare the Ligand using ADT: i. Open the 3D ligand file in ADT. ii. Detect the rotatable bonds. iii. Save the prepared ligand in the PDBQT file format (ligand.pdbqt).
4. Grid Box Generation: a. Define the Binding Site: Load the prepared protein (protein.pdbqt) into ADT. b. Center the Grid: Center the grid box on the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid. c. Set Grid Dimensions: Adjust the size of the grid box to be large enough to accommodate the ligand and allow for its rotational and translational movements. A typical size is 16 x 20 x 24 Å.[1] d. Save the Grid Configuration: Save the grid parameters to a configuration file (conf.txt).
5. Molecular Docking Simulation: a. Run AutoDock Vina: Execute the docking simulation from the command line. b. Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt c. Output: The program will generate a PDBQT file (output.pdbqt) containing the docked poses of the ligand and a log file (log.txt) with the binding affinity scores.
6. Analysis of Results: a. Visualize Docking Poses: Use Discovery Studio Visualizer or PyMOL to open the protein and the docked ligand PDBQT files. b. Analyze Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. c. Compare Binding Affinities: The binding affinity (in kcal/mol) from the log file provides a quantitative measure of the binding strength. Lower values indicate stronger binding.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the molecular docking of this compound kinase inhibitors.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel this compound derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Perturbations in Cancer Cells Induced by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in a class of compounds that have garnered significant interest in oncology research.[1] These compounds are analogues of purines and have been investigated for their potential as kinase inhibitors and anticancer agents.[2][3] Various derivatives of this compound have demonstrated the ability to impede the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[4] This application note provides a comprehensive overview and detailed protocols for analyzing the effects of this compound derivatives on the cell cycle of cancer cells using flow cytometry and for investigating the underlying molecular mechanisms through western blotting. While the specific effects can vary between different derivatives, a common theme is the disruption of normal cell cycle progression.[2][5]
Data Presentation
The following tables summarize the quantitative data from studies on different this compound derivatives, showcasing their impact on cell cycle distribution in various cancer cell lines.
Table 1: Effect of a Halogenated this compound Derivative (Compound 5k) on HepG2 Cell Cycle Distribution. [2]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 43.86 | 36.76 | 19.38 |
| Compound 5k | 49.18 | 32.52 | 18.30 |
Table 2: Induction of Apoptosis by a this compound Derivative (Compound 13i) in Bladder and Ovarian Cancer Cells. [5]
| Cell Line | Treatment | Sub-G1 Phase (%) |
| CK1δ-overexpressed Bladder Cancer Cells | Compound 13i | Profound accumulation |
| CK1δ-overexpressed Ovarian Cancer Cells | Compound 13i | Profound accumulation |
Note: The term "profound accumulation" is used as reported in the source material, indicating a significant increase in the sub-G1 population, which is a marker of apoptosis.[5]
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound derivatives.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with a this compound derivative using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound derivative of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
6-well plates
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle-only control. It is also recommended to use a positive control, such as a known cell cycle inhibitor.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the culture medium, which may contain apoptotic and detached cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general method for examining the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) following treatment with a this compound derivative.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against target cell cycle proteins (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Wash the treated cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using appropriate software and normalize to the loading control to determine changes in protein expression.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a new class of this compound derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Studies with 7H-Pyrrolo[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of apoptosis by 7H-pyrrolo[2,3-d]pyrimidine compounds, a class of molecules with significant potential in anticancer research. This document details the cytotoxic and apoptotic effects of these compounds on various cancer cell lines, outlines key signaling pathways involved, and provides detailed protocols for essential experimental assays.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidines and Apoptosis
The this compound scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Many derivatives of this scaffold have been developed as potent anticancer agents that function by inducing apoptosis, or programmed cell death, in cancer cells.[2][3] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can selectively trigger apoptosis in malignant cells are highly sought after in drug development.
This compound derivatives often exert their pro-apoptotic effects by targeting and inhibiting various protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][5] Inhibition of these upstream kinases disrupts downstream signaling cascades, leading to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.[4][6]
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the quantitative data on the cytotoxic and apoptosis-inducing effects of representative this compound compounds from published studies.
Table 1: Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5k | HepG2 | Hepatocellular Carcinoma | 29 - 59 µM | [4][5] |
| MCF-7 | Breast Cancer | 29 - 59 µM | [4][5] | |
| A549 | Lung Cancer | 29 - 59 µM | [4][5] | |
| Caco-2 | Colorectal Cancer | 29 - 59 µM | [4][5] | |
| Compound 25b | A549 | Lung Cancer | 3.2 µM | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | [3] | |
| Tricyclic Derivatives | HT-29 | Colon Cancer | 4.01 - 4.55 µM | [7] |
| Compound 13i | RT-112 | Bladder Cancer | Not specified | [2] |
| Compound 51 | A549 | Lung Cancer | 0.66 µM | [8] |
| HeLa | Cervical Cancer | 0.38 µM | [8] | |
| MCF-7 | Breast Cancer | 0.44 µM | [8] | |
| 7-HPPD | MKN28 | Gastric Cancer | Reduced viability to 21% at 50 µM | [9] |
| MKN74 | Gastric Cancer | Reduced viability to 23% at 50 µM | [9] |
Table 2: Kinase Inhibitory Activity of Representative this compound Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 40 - 204 nM | [4][5] |
| Her2 | 40 - 204 nM | [4][5] | |
| VEGFR2 | 40 - 204 nM | [4][5] | |
| CDK2 | 40 - 204 nM | [4][5] | |
| Compound 25b | FAK | 5.4 nM | [3] |
Table 3: Quantitative Analysis of Apoptosis Induction by Compound 5k in HepG2 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells | Fold Increase in Caspase-3 | Fold Increase in Bax | Reference |
| Control | Not specified | Not specified | 1.58% | 1.0 | 1.0 | [4] |
| Compound 5k | Higher than control | Higher than control | 4.17% | 6.9 | 2.6 | [4] |
Signaling Pathways in this compound-Induced Apoptosis
The primary mechanism of apoptosis induction by many this compound compounds involves the inhibition of key survival signaling pathways, leading to the activation of the intrinsic apoptotic cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Studies
A typical workflow for investigating the pro-apoptotic effects of this compound compounds is outlined below.
Caption: General experimental workflow for apoptosis studies.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of apoptosis induction by this compound compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with the this compound compound for the desired time, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the supernatant. For suspension cells, collect the cells by centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin). A notable increase in the levels of pro-apoptotic proteins like cleaved Caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2, are indicative of apoptosis induction.[4]
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel this compound derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of this compound derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7H-Pyrrolo[2,3-d]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of kinase inhibitors.[1][2] Derivatives of this scaffold have been extensively explored as potent and selective inhibitors of a variety of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. High-throughput screening (HTS) of this compound libraries is a crucial step in the identification of novel drug candidates. These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the evaluation of these compound libraries.
Target Landscape of this compound Derivatives
Compounds based on the this compound scaffold have been developed to target a wide range of protein kinases implicated in various diseases. These include, but are not limited to:
-
Tyrosine Kinases:
-
Serine/Threonine Kinases:
-
Transcription Factors:
-
Signal Transducer and Activator of Transcription 6 (STAT6)[13]
-
Quantitative Data Summary
The following tables summarize the in vitro activity of representative this compound derivatives against various kinase targets. This data is essential for structure-activity relationship (SAR) studies and for prioritizing hits for further development.
Table 1: Biochemical IC50 Values of Selected this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 9 | ITK | Potent (exact value not specified) | [5] |
| Compound 24 (AS1810722) | STAT6 | Potent (exact value not specified) | [13] |
| Compound 5k | EGFR | 79 | [2][3] |
| HER2 | 40 | [2][3] | |
| VEGFR2 | 136 | [2][3] | |
| CDK2 | 204 | [3] | |
| Compound 25b | FAK | 5.4 | [4] |
| Compound 24 | HPK1 | 10.1 | [11] |
| Compound 31 | HPK1 | 3.5 | [12] |
| Compound 12b | CSF1R | Low-nanomolar | [8] |
| Compound 59 | RET (wild-type) | Low-nanomolar | [7] |
| RET (V804M mutant) | Low-nanomolar | [7] |
Table 2: Cellular IC50/GI50 Values of Selected this compound Derivatives
| Compound ID | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Compound 5k | Various Cancer Cell Lines | Cytotoxicity | 29 - 59 | [1][3] |
| Compound 25b | A549 (Lung Cancer) | Antiproliferative | 3.2 | [4] |
| Compound 59 | LC-2/ad (RET-CCDC6 driven) | Growth Inhibition | 0.1067 | [7] |
| Compound 8f | HT-29 (Colon Cancer) | Cytotoxicity | 4.55 | [14] |
| Compound 8g | HT-29 (Colon Cancer) | Cytotoxicity | 4.01 | [14] |
Experimental Workflows and Signaling Pathways
To effectively screen this compound libraries, a systematic workflow is essential. The following diagrams illustrate a general experimental workflow and a representative signaling pathway often targeted by these compounds.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based biochemical assay to measure the activity of a purified kinase and the inhibitory potential of compounds from a this compound library. The assay quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white, flat-bottom plates (e.g., Corning #3572)
-
Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each compound from the this compound library in 100% DMSO.
-
Using an acoustic liquid handler, transfer 20-50 nL of each compound solution to the wells of a 384-well assay plate to achieve a final assay concentration of 10 µM.
-
Include control wells:
-
Negative Control (0% Inhibition): Add DMSO only.
-
Positive Control (100% Inhibition): Add a known inhibitor of the target kinase at a concentration >100x its IC50.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but typically range from 1-10 ng/µL for the kinase and the Km value for the substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify primary hits as compounds exhibiting inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Format)
This protocol describes a luminescent cell-based assay to assess the effect of this compound compounds on the proliferation and viability of a cancer cell line. The assay measures the intracellular ATP level, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
384-well, clear-bottom, white-walled tissue culture-treated plates.
-
Compound library plates (as described in Protocol 1).
-
Automated liquid handler or multichannel pipette.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in complete cell culture medium to a density that will result in 50-80% confluency at the end of the assay (e.g., 1,000-5,000 cells per well).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Using a liquid handler, add 100 nL of the compound solutions (or DMSO for controls) to the cell plates. This will result in a final assay concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Include control wells:
-
Vehicle Control: DMSO only.
-
Positive Control: A known cytotoxic agent or a specific inhibitor of the target pathway.
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
ATP Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell viability for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
-
Identify active compounds based on a predefined inhibition threshold.
-
Hit Confirmation and Progression
Following primary screening, hits should be subjected to a rigorous confirmation process. This includes:
-
Dose-Response Analysis: Generating 8- to 10-point dose-response curves to determine the IC50 value of each confirmed hit.
-
Orthogonal Assays: Confirming the activity of hits using a different assay technology (e.g., a fluorescence-based kinase assay if the primary screen was luminescence-based) to rule out assay-specific artifacts.
-
Selectivity Profiling: Screening confirmed hits against a panel of other kinases to determine their selectivity profile.
-
Cellular Target Engagement Assays: For cell-active compounds, confirming that they engage the intended target within the cell using techniques such as Western blotting to assess the phosphorylation status of downstream substrates.
By following these detailed protocols and the proposed hit progression strategy, researchers can effectively screen this compound libraries to identify and validate novel kinase inhibitors for further preclinical and clinical development.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: The this compound scaffold, a core component of many kinase inhibitors, is a relatively planar and hydrophobic heterocyclic system. The lipophilicity is often increased by the various substituents necessary for potent and selective kinase inhibition, leading to low aqueous solubility. Many of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.
Q2: What is the first step when my this compound derivative shows poor solubility in aqueous buffers?
A2: The initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I resolve this?
A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution surpasses its thermodynamic solubility in that medium. The DMSO becomes too diluted to maintain the hydrophobic compound in solution. To address this, you can:
-
Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that still maintains solubility.
-
Modify the buffer pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.
-
Use solubility enhancers: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can help keep the compound in solution.
Q4: How does pH influence the solubility of this compound derivatives?
A4: The solubility of many this compound derivatives is highly pH-dependent, particularly for those that are weakly basic. These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form. For example, the solubility of tofacitinib, a JAK inhibitor with a this compound core, increases as the pH drops below its pKa of 5.2.[1][2]
Q5: What are some common strategies to improve the aqueous solubility of these derivatives for in vivo studies?
A5: For in vivo applications, several formulation strategies can be employed:
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rates. For instance, creating a hydrochloride salt of a basic compound can enhance its aqueous solubility.[3]
-
Prodrugs: A prodrug approach involves chemically modifying the compound to create a more water-soluble derivative that is converted back to the active parent drug in vivo.[4] Phosphate esters are a common and successful prodrug strategy for improving the solubility of poorly water-soluble drugs.[5]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of hydrophobic compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex with improved aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound is insoluble in 100% DMSO. | The compound may be highly crystalline or have very strong intermolecular interactions. | Gently warm the solution. Use a different organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The final concentration is well above the kinetic solubility limit. The change in solvent polarity is too drastic. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Use a formulation aid like a surfactant or cyclodextrin. |
| The solution becomes cloudy over time. | The compound is supersaturated and is slowly precipitating out to reach its thermodynamic equilibrium solubility. | Determine the thermodynamic solubility to work below this concentration. Use precipitation inhibitors. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. The compound may be precipitating in the assay plate. | Visually inspect assay plates for precipitation. Run a solubility test in the final assay buffer. Consider pre-complexing the compound with a solubilizing agent like cyclodextrin. |
| Low oral bioavailability in animal studies. | Poor aqueous solubility is limiting dissolution and absorption in the gastrointestinal tract. | Formulate the compound as a salt or a prodrug. Use a formulation vehicle containing co-solvents, surfactants, or lipids. Reduce the particle size of the compound (micronization or nanosuspension). |
Data on Solubility Enhancement of this compound Derivatives
The following tables summarize quantitative data on the solubility of representative this compound derivatives.
Table 1: pH-Dependent Solubility of Tofacitinib
| pH | Solubility (mg/mL) | Reference |
| 2.2 | 5.2 | [1][2] |
| 3.5 | 1.8 | [1][2] |
| Intrinsic Solubility | 0.147 | [1][2] |
Table 2: Solubility of Ruxolitinib in Various Media
| Medium | Solubility (mg/mL) | Reference |
| pH 1.2 Buffer | >13.4 | [6] |
| pH 4.0 Buffer | 5.7 | [6] |
| pH 6.8 Buffer | 1.6 | [6] |
| Water | 9.5 | [6] |
| Ethanol | ~13 | [7] |
| DMSO | ~5 | [7] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [7] |
Table 3: Effect of Co-solvents on Tofacitinib Citrate Solubility (at pH 7)
| Co-solvent (10% v/v) | Solubility (mg/mL) | Reference |
| Ethanol | 0.251 | [2] |
| Propylene Glycol | 0.341 | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is used for rapid assessment of solubility, often in early drug discovery.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Test Solutions: In separate vials, add an appropriate volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentrations (e.g., 1, 5, 10, 50, 100 µM). The final DMSO concentration should be kept constant, typically at 1%.
-
Incubation: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
Separation of Undissolved Compound: After incubation, filter the samples through a 0.45 µm filter to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of the solid compound (as a powder) to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove all undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested medium.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. jetir.org [jetir.org]
- 2. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qingmupharm.com [qingmupharm.com]
- 6. Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing reaction conditions for 7H-Pyrrolo[2,3-d]pyrimidine synthesis.
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen catalyst (e.g., Palladium or Copper) may not be optimal for the specific transformation. 2. Improper Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. 3. Incorrect Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the desired reaction pathway. 4. Presence of Oxygen or Moisture: Many coupling reactions are sensitive to air and water. 5. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. | 1. Catalyst Screening: Screen different catalysts and ligands. For example, in Suzuki-Miyaura couplings, various palladium catalysts like Pd(dppf)Cl₂ can be tested. For other couplings, copper catalysts have been shown to be effective.[1][2] 2. Temperature Optimization: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.[3] 3. Solvent Selection: Test a variety of solvents such as DMF, DMSO, THF, or dioxane. The choice of solvent can significantly impact reaction outcomes.[1][2] 4. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.[4] 5. Purify Starting Materials: Purify starting materials by recrystallization, chromatography, or distillation before use. |
| Formation of Side Products | 1. Cross-Reactivity: Functional groups on the starting materials may lead to undesired side reactions. 2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. 3. Homocoupling of Boronic Acids (in Suzuki reactions): This is a common side reaction. | 1. Protecting Groups: Use appropriate protecting groups for sensitive functionalities. 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. 3. Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reagents and consider slow addition of the boronic acid. |
| Starting Material Remains Unreacted | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion. 2. Inadequate Activation of Reagents: For example, in Suzuki couplings, the base may not be strong enough to activate the boronic acid. 3. Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Base Screening: Test different bases such as K₂CO₃, Cs₂CO₃, or organic bases. 3. Solvent System Modification: Try a different solvent or a solvent mixture to improve solubility. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product Insolubility: The desired product may be difficult to dissolve for purification. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography. 3. Alternative Purification: Consider other purification techniques like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines?
A1: A frequently used starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5] This compound can undergo various nucleophilic substitution and cross-coupling reactions to introduce diversity at the 4-position. Another common precursor is 6-amino-1,3-dimethyluracil, which can be used in multi-component reactions.[3]
Q2: Which catalytic systems are typically employed for C-C and C-N bond formation in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used.[2] For instance, Pd(dppf)Cl₂ is a common catalyst for Suzuki couplings to introduce aryl or heteroaryl groups.[2] Copper-catalyzed reactions have also been reported as a greener and more economical alternative to palladium.[1]
Q3: How can I introduce substituents at the 7-position (the pyrrole nitrogen)?
A3: The nitrogen at the 7-position can be alkylated or arylated using a variety of methods. This typically involves deprotonation with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide). Protecting groups like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group are also commonly used to modify the 7-position.[2][4]
Q4: What are some key reaction conditions to optimize for improving the yield and purity of 7H-pyrrolo[2,3-d]pyrimidines?
A4: Key parameters to optimize include the choice of catalyst and ligand, the base, the solvent, the reaction temperature, and the reaction time. For example, in a one-pot, three-component synthesis, the catalyst concentration and temperature were found to be critical, with 5 mol% of tetra-n-butylammonium bromide (TBAB) at 50 °C providing high yields.[3]
Q5: Are there any "green" or environmentally friendly methods for synthesizing these compounds?
A5: Yes, efforts have been made to develop more environmentally benign synthetic routes. These include the use of copper catalysts instead of palladium, employing water as a solvent, and utilizing biomimetic catalysis with reagents like β-cyclodextrin.[1][6][7] One-pot, multi-component reactions are also considered green as they reduce the number of steps and waste generated.[3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivative[1]
This protocol describes the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol.
Materials:
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
6-Methylpicolinic acid
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (8 mmol), CuCl (0.8 mmol), 6-methylpicolinic acid (2.4 mmol), NaI (16 mmol), and K₂CO₃ (24 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add a solution of propargyl alcohol (32 mmol) in DMSO (16 mL).
-
Stir the reaction mixture at 100 °C for 48 hours.
-
After cooling to room temperature, add saturated NH₄Cl solution (100 mL).
-
The subsequent workup and purification steps (e.g., extraction, chromatography) will yield the desired product.
Protocol 2: One-Pot, Three-Component Synthesis of a Polyfunctionalized Pyrrolo[2,3-d]pyrimidine[3]
This protocol outlines a green approach to synthesize pyrrolo[2,3-d]pyrimidine derivatives.
Materials:
-
Arylglyoxal (1 mmol)
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Barbituric acid derivative (1 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB in ethanol.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC. Reaction times are typically short (60-80 minutes).
-
Upon completion, the product can be isolated through simple work-up procedures, often involving filtration due to product precipitation. This method boasts high yields (73-95%).[3]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of 7H-Pyrrolo[2,3-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our this compound inhibitor?
A1: Poor oral bioavailability of this class of compounds typically stems from one or more of the following factors:
-
Low Aqueous Solubility: Many this compound derivatives are highly crystalline and lipophilic, leading to poor solubility in gastrointestinal fluids. This is a common issue for many kinase inhibitors.[1][2][3] For a drug to be absorbed, it must first be in solution at the site of absorption.
-
High First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver before it reaches systemic circulation.[4]
-
Efflux Transporter Activity: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
Poor Permeability: While many kinase inhibitors are lipophilic, suboptimal physicochemical properties can still lead to poor permeation across the intestinal epithelium. One this compound derivative, PF-3758309, was discontinued from clinical trials due to poor permeability and low oral bioavailability.[5]
Q2: What initial in vitro assays should we perform to diagnose the cause of poor oral bioavailability?
A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:
-
Kinetic and Thermodynamic Solubility Assays: Determine the solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to understand if solubility is a limiting factor.
-
Caco-2 Permeability Assay: This assay helps to assess the intestinal permeability of your compound and identify if it is a substrate for efflux transporters like P-gp. An efflux ratio greater than 2 is generally considered an indication of active efflux.
-
Liver Microsomal Stability Assay: This assay will provide an indication of the compound's susceptibility to first-pass metabolism by hepatic enzymes.
Q3: What are the main strategies to improve the oral bioavailability of our lead compound?
A3: Strategies can be broadly categorized into formulation-based and medicinal chemistry approaches:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[6][7][8]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][2][3][9][10]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.
-
-
Medicinal Chemistry Strategies:
-
Prodrugs: A prodrug approach involves chemically modifying the inhibitor to improve its solubility or permeability. The modifying group is then cleaved in vivo to release the active drug.
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution properties.
-
Troubleshooting Guides
Issue 1: My this compound inhibitor has very low aqueous solubility.
| Potential Cause | Suggested Action | Expected Outcome |
| High crystallinity (high lattice energy) | 1. Formulate as an Amorphous Solid Dispersion (ASD): Use polymers like HPMCAS or PVPVA. 2. Particle Size Reduction: Employ micronization or nanomilling techniques. | Increased "apparent" solubility and faster dissolution rate, leading to improved absorption.[6] |
| High lipophilicity | 1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). 2. Prodrug Approach: Attach a hydrophilic promoiety. | Enhanced solubilization in the gastrointestinal tract. Improved permeability and absorption. |
| pH-dependent solubility (weak base) | 1. Salt Formation: Prepare a pharmaceutically acceptable salt. 2. pH-adjusted formulation: Use acidic excipients to create a more favorable microenvironment for dissolution. | Increased solubility in the intestinal pH range. |
Issue 2: The compound shows high clearance in the liver microsomal stability assay.
| Potential Cause | Suggested Action | Expected Outcome |
| Extensive Phase I metabolism (CYP-mediated) | 1. Medicinal Chemistry: Modify the metabolic "soft spots" on the molecule without affecting potency. 2. Co-administration with a CYP inhibitor (for research purposes): To confirm the metabolic pathway. | Reduced metabolic clearance and increased systemic exposure. |
| Extensive Phase II metabolism (e.g., glucuronidation) | 1. Medicinal Chemistry: Block the site of conjugation. | Decreased first-pass metabolism and improved bioavailability. |
Issue 3: The Caco-2 assay shows a high efflux ratio (>2).
| Potential Cause | Suggested Action | Expected Outcome |
| Substrate for P-glycoprotein (P-gp) or other efflux transporters | 1. Formulation with Excipients that Inhibit P-gp: Such as Vitamin E TPGS. 2. Medicinal Chemistry: Modify the structure to reduce its affinity for the transporter. 3. Prodrug Approach: Mask the recognition sites for the transporter. | Reduced efflux and increased net absorption across the intestinal epithelium. |
Data Presentation: Enhancing Oral Bioavailability
The following tables provide quantitative data on how different strategies have improved the oral bioavailability of this compound inhibitors and other relevant kinase inhibitors.
Table 1: Impact of Formulation on Oral Bioavailability of Kinase Inhibitors
| Compound | Formulation Strategy | Species | Oral Bioavailability (F%) | Fold Increase | Reference |
| Cabozantinib | Lipophilic Salt in Lipid-Based Formulation vs. Free Base | Rat | ~40% (Formulation) vs. ~20% (Free Base) | ~2 | [1][2][3][9][10] |
| Ruxolitinib | Immediate-Release (IR) vs. Sustained-Release (SR) | Human | 95% (IR) vs. 76-87% (SR) | N/A | [11][12][13] |
| Tofacitinib | Immediate-Release (IR) vs. Modified-Release (MR) | Human | 74% (IR), MR designed for equivalent exposure | N/A | [14][15][16] |
| Ursolic Acid | Amorphous Solid Dispersion (ASD) vs. Pure Drug | Rat | 19-fold higher AUC with ASD | 19 | [8] |
Table 2: Pharmacokinetic Parameters of Marketed this compound Inhibitors
| Compound | Tmax (hr) | t1/2 (hr) | Absolute Bioavailability (F%) |
| Ruxolitinib | ~1 | ~3-4 | >95% |
| Tofacitinib | 0.5 - 1 | ~3 | 74% |
| Abrocitinib | ~1 | ~1.1 (in rats) | 95.6% (in rats) |
Note: Data is compiled from various studies and species as indicated. Direct comparison should be made with caution.[11][12][13][14][15][16][17][18]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a this compound inhibitor.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are collected from the apical (A) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B).
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a this compound inhibitor in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or rat), the test compound, and a buffer is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Key formulation strategies to enhance solubility.
Caption: General mechanism of action for kinase inhibitors.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between amorphous solid dispersion in vivo absorption and in vitro dissolution: phase behavior during dissolution, speciation, and membrane mass transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo performance of amorphous solid dispersions of ursolic acid as a function of polymer type and excipient addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, Bioavailability and Safety of a Modified-Release Once-Daily Formulation of Tofacitinib in Healthy Volunteers - ACR Meeting Abstracts [acrabstracts.org]
- 15. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug‐Drug Interactions or in Special Populations: An Example Using Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Abrocitinib in Healthy Individuals and Patients with Psoriasis or Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Selectivity of 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for our this compound kinase inhibitor crucial?
Achieving high selectivity is critical for several reasons. Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects and potential toxicity by inhibiting multiple kinases.[1][2][3] Highly selective inhibitors are less likely to cause unwanted side effects, provide clearer validation of the drug's target and mechanism of action, and may allow for combinatorial therapies.[3] For instance, the efficacy of some cancer drugs like Imatinib is due to its inhibition of a few specific kinases (Bcr-Abl and c-Kit), highlighting the benefits of a well-defined selectivity profile.[1]
Q2: What are the initial steps to assess the selectivity profile of a novel this compound inhibitor?
The initial and most critical step is to perform an in vitro kinase profiling assay against a broad panel of kinases.[4][5] This typically involves screening your compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases representing the human kinome.[5][6] The results will identify potential on-target and off-target activities and guide further optimization. Subsequently, determining the IC50 values for the primary target and key off-targets is essential to quantify the degree of selectivity.[5]
Q3: Our inhibitor shows activity against the target kinase but also inhibits several closely related kinases. What strategies can we employ to improve selectivity?
Improving selectivity among closely related kinases requires exploiting subtle structural differences between their ATP-binding sites. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the this compound core.[7][8][9] For example, adding bulky aromatic groups at the C-5 position can enhance selectivity for kinases with a smaller gatekeeper residue, such as PfCDPK4.[10]
-
Targeting Unique Conformations: Design inhibitors that bind to the inactive (DFG-out) conformation of the kinase, which is often more diverse than the active state.[11]
-
Exploiting Allosteric Sites: Develop inhibitors that bind to less conserved allosteric sites rather than the ATP-binding pocket.[1]
-
Computational Modeling: Use molecular docking and dynamics simulations to understand the binding modes of your inhibitors and rationally design modifications that favor interaction with the target kinase over off-targets.[12]
Q4: How do we translate in vitro selectivity to a cellular context?
In vitro potency does not always translate directly to cellular activity due to factors like cell permeability and high intracellular ATP concentrations.[1] It is crucial to perform cell-based assays to confirm target engagement and selectivity within a biological system.[5] Key methods include:
-
Target Engagement Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can measure the direct interaction of the inhibitor with its target inside the cell.[1]
-
Phosphorylation Status: Measure the phosphorylation of the direct downstream substrate of your target kinase. A selective inhibitor should reduce phosphorylation of the target's substrate without affecting substrates of off-target kinases.
-
Biomarker Studies: Identify and measure biomarkers that indicate target engagement and downstream pathway modulation.[5]
Troubleshooting Guides
Issue 1: High Off-Target Activity in Initial Kinase Panel Screen
Problem: Your lead this compound compound inhibits multiple kinases from different families in a broad panel screen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target activity.
Possible Causes & Solutions:
-
Promiscuous Scaffold: The core scaffold may have features that are too generic, leading to broad activity.
-
Solution: Introduce modifications that create more specific interactions. For example, substitutions at the C5 and N7 positions of the pyrrolo[2,3-d]pyrimidine ring can be crucial for directing selectivity.[10]
-
-
Lack of Specific Interactions: The inhibitor may only be making backbone hydrogen bonds in the hinge region, which are common to many kinases.
-
Solution: Use SAR and computational modeling to design modifications that engage with less conserved residues or exploit unique pockets in the target kinase's ATP-binding site.[12]
-
Issue 2: Discrepancy Between Biochemical Assay and Cellular Activity
Problem: Your inhibitor shows high potency and selectivity in an in vitro enzymatic assay, but this does not translate to cellular assays (i.e., it requires a much higher concentration or is non-selective).
Troubleshooting Workflow:
Caption: Workflow for addressing poor in vitro-to-cell correlation.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be effectively entering the cells.
-
Solution: Optimize the physicochemical properties of the inhibitor, such as lipophilicity and polar surface area, to improve membrane permeability.
-
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (~1-5 mM) can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency.[1]
-
Solution: Increase the intrinsic potency (Ki) of the inhibitor so that it can effectively compete with cellular ATP.[1] Alternatively, explore non-ATP competitive inhibitors.
-
-
Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Solution: Test for efflux pump liability and modify the compound's structure to reduce recognition by these transporters.
-
Data Presentation: Selectivity Profiles
The selectivity of an inhibitor is often quantified by comparing its potency (IC50) against the primary target versus other kinases. A higher selectivity index indicates greater selectivity.
Table 1: Example Selectivity Profile of a Hypothetical this compound Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Selectivity Index (Off-Target IC50 / Target IC50) |
| Target Kinase A | 10 | - |
| Kinase B (Family A) | 200 | 20-fold |
| Kinase C (Family B) | >10,000 | >1000-fold |
| Kinase D (Family C) | 1,500 | 150-fold |
Table 2: Structure-Activity Relationship (SAR) Data for SRC vs. ABL Kinase
Data inspired by the discovery of highly selective SRC inhibitors.[13]
| Compound | R1 Group (at C-5) | R2 Group (at N-7) | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity (ABL/SRC) |
| Lead Cmpd | Phenyl | H | 50 | 100 | 2-fold |
| Analog 12a | 4-(piperidin-1-yl)phenyl | H | 5 | 5000 | 1000-fold |
| Analog 12f | 4-(piperidin-1-yl) | H | >10,000 | >10,000 | N/A |
Note: Removal of the phenyl ring (Analog 12f) results in a significant loss of activity, highlighting its importance for binding.[13]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a common method for determining inhibitor potency against a panel of purified kinases.[4]
Objective: To measure the IC50 of an inhibitor against a specific kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Workflow Diagram:
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in 7H-Pyrrolo[2,3-d]pyrimidine multi-step synthesis
Welcome to the technical support center for the multi-step synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis workflow, from the initial core formation to subsequent functionalization steps.
Part 1: Synthesis of Key Intermediates (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)
Question: My synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from this compound-2,4-diol results in a low yield and a dark, difficult-to-purify product. What's going wrong?
Answer: This is a common issue often related to reaction conditions and reagent handling. Here are several factors to investigate:
-
Reagent Quality and Control: The reaction typically uses phosphorus oxychloride (POCl₃) as the chlorinating agent. The addition of POCl₃ can be highly exothermic. It is crucial to add it slowly and control the temperature, often starting at a lower temperature and then gradually heating.[1]
-
Catalyst/Base Addition: An organic base, such as N,N-diisopropylethylamine (DIPEA), is often used to catalyze the reaction and neutralize the HCl generated.[1][2] The dropwise addition of the base over an extended period (e.g., 2.5 hours) is recommended to manage the exothermicity of the reaction.[1]
-
Temperature and Reaction Time: The reaction temperature is critical. After the initial addition of reagents, the mixture is typically heated to around 106°C for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.[1] Insufficient heating can lead to incomplete conversion.
-
Work-up and Purification: The work-up procedure is vital for isolating a clean product. Quenching the reaction mixture by slowly pouring it into a mixture of water and an organic solvent (like ethyl acetate) is a standard procedure.[1] The formation of colloids and colored impurities is a known issue.[2] Filtering the crude product through diatomaceous earth and using activated carbon (Darco) for decolorization can significantly improve the purity of the final product.[1]
Question: I'm observing the formation of colloidal solids during the preparation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. How can I prevent this?
Answer: The formation of colloids can complicate product isolation and reduce yields. One patented method suggests that controlling the reaction temperature between 75-90°C during the chlorination step with phosphorus oxychloride and using DIPEA as a catalyst can help inhibit the formation of colloids and color impurities, simplifying post-processing.[2]
Part 2: N-Alkylation and Protecting Group Strategies
Question: I am getting low yields when performing N-alkylation on the pyrrole nitrogen (N-7). What factors should I consider?
Answer: Low yields in N-alkylation can stem from the choice of base, solvent, and the overall synthetic strategy.
-
Base and Solvent: A common combination for N-alkylation is a strong base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF.[3] The reaction is typically heated (e.g., 70°C) to drive it to completion.[3]
-
Order of Steps: The order of synthetic steps can have a significant impact on yield. For instance, in syntheses involving both N-alkylation and iodination at the C-5 position, it has been observed that performing the iodination first, followed by N-alkylation, generally results in better yields.[3] Attempting N-alkylation on a substrate that is already sterically hindered or electronically modified can be less efficient.[3]
-
Protecting Groups: For complex syntheses, especially those involving multiple cross-coupling reactions, protecting the N-7 position can be beneficial. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice.[4] However, be aware that N-protection can alter the reactivity of the heterocyclic core. For example, an N7-Boc protecting group was found to increase the reactivity of the 2-chloro position in a 2,4-dichloropyrrolo[2,3-d]pyrimidine, leading to undesired double Suzuki coupling.[5]
Part 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
Question: My Suzuki-Miyaura coupling reaction on a chloro-substituted pyrrolo[2,3-d]pyrimidine is sluggish and gives low yields. How can I optimize it?
Answer: Suzuki couplings on this scaffold can be challenging. Here’s a troubleshooting workflow:
-
Check Halide Reactivity: The reactivity of the halide leaving group is critical. The general trend is I > Br > Cl.[6] If you are using a chloro-substituted substrate, the reaction will likely require more forcing conditions (higher temperature, longer reaction time, more active catalyst) than an iodo- or bromo-substituted one.
-
Catalyst and Ligand Choice: Ensure your palladium catalyst is active. A common and effective catalyst for this type of reaction is PdCl₂(dppf).[4] The use of specific precatalysts may be beneficial, especially when using unprotected N-H substrates, as the acidic proton can inhibit standard palladium catalysts.[7]
-
Base and Solvent System: The choice of base and solvent is crucial. A combination of K₂CO₃ or K₃PO₄ in a mixture of dioxane and water is frequently used.[4][8] The base is critical for the transmetalation step.
-
Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This is a critical step for all palladium-catalyzed reactions.[6]
-
Temperature: For less reactive aryl chlorides, heating the reaction to 90-100°C is common.[4]
Question: I am attempting a Sonogashira coupling with an aryl bromide pyrrolo[2,3-d]pyrimidine, but I only see starting material and some black precipitate. What is happening?
Answer: This scenario points towards catalyst decomposition and/or insufficient reactivity.
-
Palladium Black: The black precipitate is likely "palladium black," which forms when the Pd(0) catalyst decomposes and agglomerates.[6] This can be caused by impurities, inappropriate solvent choice (some anecdotal evidence suggests THF can promote it), or incorrect temperature.[9]
-
Reactivity and Temperature: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and often require higher temperatures to achieve oxidative addition.[6][10] If you are running the reaction at a temperature suitable for an aryl iodide, it may be too low for an aryl bromide. Consider increasing the temperature to around 100°C in a sealed vessel.[10]
-
Copper Co-catalyst: Ensure your copper(I) iodide is fresh, as it can degrade over time. While copper-free Sonogashira reactions exist, the copper co-catalyst is crucial in the traditional mechanism for activating the alkyne.[6]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne and regenerate the catalyst. Ensure it is dry and used in sufficient excess.[6]
Quantitative Data Summary
The following tables summarize typical reaction conditions for key synthetic steps to provide a baseline for optimization.
Table 1: Chlorination of this compound-2,4-diol
| Reagent/Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Chlorinating Agent | Phosphorus oxychloride (3 equiv.) | ~52% | [1] |
| Base / Catalyst | Diisopropylethylamine (2 equiv.) | [1] | |
| Solvent | Toluene | [1] | |
| Temperature | 106°C | [1] |
| Reaction Time | 16 hours | |[1] |
Table 2: C-5 Iodination
| Reagent/Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Iodinating Agent | N-Iodosuccinimide (NIS) | 90% | [3] |
| Solvent | Chloroform (CHCl₃) | [3] | |
| Temperature | 60°C | [3] |
| Reaction Time | 2 hours | |[3] |
Table 3: N-7 Alkylation
| Reagent/Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Alkylating Agent | Alkyl bromide or tosylate | Moderate | [3] |
| Base | Cesium Carbonate (Cs₂CO₃) | [3] | |
| Solvent | DMF | [3] | |
| Temperature | 70°C | [3] |
| Reaction Time | 18 hours | |[3] |
Table 4: Suzuki-Miyaura Cross-Coupling
| Reagent/Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Substrate | 6-chloro-substituted pyrrolopyrimidine | Good | [4] |
| Boronic Acid | Arylboronic acid (1.2 equiv.) | [4] | |
| Catalyst | PdCl₂(dppf) (0.1 equiv.) | [4] | |
| Base | K₂CO₃ (3 equiv.) | [4] | |
| Solvent | EtOH / H₂O (3:1) | [4] | |
| Temperature | 90°C | [4] |
| Reaction Time | 5 minutes | |[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[1]
-
To a reactor equipped with a stirrer, add this compound-2,4-diol (10.0 g, 66.2 mmol) and toluene (30 ml).
-
Slowly add phosphoryl chloride (18.5 ml, 198.5 mmol) while stirring.
-
Warm the reaction system to 70°C.
-
Add diisopropylethylamine (23.0 ml, 132.3 mmol) dropwise over 2.5 hours to control the exothermic reaction.
-
After the addition is complete, raise the reaction temperature to 106°C and continue stirring for 16 hours.
-
Cool the mixture to 25°C and slowly pour it into a flask containing water (230 ml) and ethyl acetate (120 ml). Stir overnight at room temperature.
-
Filter the mixture through diatomaceous earth. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 75 ml).
-
Combine the organic layers and wash with brine (100 ml).
-
Add activated carbon (Darco KBB, 1.24 g) to the organic layer, filter again through diatomaceous earth, and dry with anhydrous sodium sulfate (10.0 g).
-
Concentrate the solution under reduced pressure to afford the target product. (Reported Yield: 52%).[1]
Protocol 2: Suzuki-Miyaura Coupling of a 6-chloro-pyrrolopyrimidine derivative[4]
-
To a round-bottom flask, add the 6-chloro-pyrrolopyrimidine derivative (1 equiv.), the corresponding arylboronic acid (1.2 equiv.), and K₂CO₃ (3 equiv.).
-
Add a solvent mixture of EtOH/H₂O (3:1 by volume).
-
Degas the reaction mixture for 45 minutes under an inert atmosphere (e.g., Argon).
-
Add PdCl₂(dppf) (0.1 equiv.) to the mixture.
-
Immediately place the flask in an oil bath preheated to 90°C and stir for 5 minutes (or until TLC indicates completion).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel flash column chromatography.
Visual Diagrams
Caption: General multi-step synthesis workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
Caption: Simplified JAK-STAT signaling pathway, a common target for this class of compounds.
References
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Strategies to reduce off-target effects of 7H-Pyrrolo[2,3-d]pyrimidine drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-Pyrrolo[2,3-d]pyrimidine-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects during your experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the development and testing of this compound inhibitors.
1.1 My inhibitor is showing unexpected cytotoxicity in cell-based assays, even at concentrations that should be selective for my target kinase. What is the likely cause and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity is a frequent challenge and often points to off-target effects. The this compound scaffold is a "privileged structure" that can bind to the ATP pocket of numerous kinases.[1] Therefore, your compound may be inhibiting other essential kinases, leading to cell death.
Here is a step-by-step guide to investigate and mitigate this issue:
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the potency of your inhibitor against your primary target using a purified enzyme in a biochemical assay (e.g., a radiometric kinase assay or HTRF assay). This will provide a baseline IC50 value.[2][3]
-
Comprehensive Kinase Selectivity Profiling: Profile your inhibitor against a broad panel of kinases (e.g., 100-400 kinases) to identify potential off-target interactions.[4] Several commercial services offer this. Pay close attention to kinases known to be involved in critical cellular processes.
-
Structure-Activity Relationship (SAR) Analysis: If you have synthesized multiple analogs, compare their cytotoxicity profiles with their on- and off-target inhibition data. A strong correlation between the inhibition of a specific off-target kinase and the observed cytotoxicity across several compounds can help pinpoint the problematic off-target(s).[3]
-
Computational Analysis: Use molecular docking to model your compound in the ATP-binding sites of both your intended target and the identified off-targets.[5][6][7] This can reveal differences in binding modes and suggest modifications to improve selectivity.
1.2 My this compound inhibitor shows high potency in biochemical assays but weak activity in cellular assays. What could be the reason?
Answer:
This discrepancy is common and can be attributed to several factors related to the cellular environment:
-
High Cellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations (µM range). However, the intracellular ATP concentration is in the millimolar (mM) range. For ATP-competitive inhibitors, this high concentration of the natural substrate can significantly reduce the apparent potency of your compound.[3]
-
Cell Permeability: Your compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell.
-
Plasma Protein Binding: In cell culture media containing serum, your inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cell and interact with the target.[3]
Troubleshooting Steps:
-
Re-run Biochemical Assay at High ATP: Perform your in vitro kinase assay using a physiological ATP concentration (e.g., 1-5 mM) to get a more accurate measure of its potency in a competitive environment.
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the cell permeability of your compound.
-
Evaluate Drug Efflux: Test if your compound is a substrate for common efflux pumps. This can be done using cell lines that overexpress specific transporters.
-
Measure Plasma Protein Binding: Determine the fraction of your compound that binds to plasma proteins to understand its free concentration in assays.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective medicinal chemistry strategies to improve the selectivity of this compound inhibitors?
A1: Improving selectivity is a primary goal in kinase inhibitor design. Key strategies include:
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to its target and key off-targets. This allows for the identification of differences in the ATP-binding pockets that can be exploited. Designing modifications that introduce moieties interacting with non-conserved residues is a powerful approach to enhance selectivity.[3][8]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket varies in size among kinases. Designing inhibitors with bulky substituents that are accommodated by a target kinase with a small gatekeeper residue but clash with off-target kinases possessing larger gatekeeper residues can significantly improve selectivity.[5]
-
Modifying Core Substituents: The selectivity profile of the this compound scaffold can be tuned by substitutions at various positions:
-
C2-Position: Functionalization at this position has been shown to improve selectivity, for instance, between Aurora kinases and CDKs.[8]
-
C5 and N7-Positions: Introducing bulky aromatic groups at the C5 position and various hydrophobic or hydrophilic groups at the N7 position can modulate selectivity by interacting with specific sub-pockets.[5]
-
-
Covalent Inhibition: Designing covalent irreversible inhibitors that target a non-conserved cysteine residue near the ATP-binding site of the target kinase can lead to high selectivity. The positioning of the reactive group (e.g., an acrylamide) is crucial.[9]
Q2: How can I computationally predict the off-target effects of my this compound compounds?
A2: Computational methods are valuable for predicting potential off-target interactions early in the drug discovery process.[10][11] A hierarchical approach is often most effective:
-
Ligand-Based Approaches:
-
2D/3D Similarity Searching: Compare the chemical structure of your compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Tools like the Similarity Ensemble Approach (SEA) can predict targets based on ligand topology.[10][11]
-
Pharmacophore Modeling: Develop a pharmacophore model based on your lead compound and screen it against a database of protein structures to identify potential off-targets that share similar binding features.[11]
-
-
Structure-Based Approaches:
-
Inverse/Reverse Docking: Dock your compound into the binding sites of a large number of protein structures (the "inverse" of traditional docking) to identify potential off-target proteins.
-
Binding Site Similarity: Compare the 3D structure and physicochemical properties of your primary target's binding pocket with those of other proteins to identify structurally similar pockets that your compound might also bind to.[10]
-
-
Machine Learning: Utilize machine learning algorithms (e.g., Support Vector Machines, Neural Networks) trained on large datasets of compound-protein interactions to predict the probability of your compound binding to various off-targets.[10][11]
Q3: What are some known off-targets for this compound-based kinase inhibitors and what are the potential consequences?
A3: Due to the scaffold's resemblance to adenine, these inhibitors can interact with a wide range of kinases.[12] The specific off-targets depend on the substitution pattern of the core. Some commonly observed off-targets include:
-
VEGFR2 (KDR): Inhibition of VEGFR2 can lead to cardiovascular toxicities such as hypertension and thrombosis. Achieving selectivity against VEGFR2 is often a critical goal when targeting other tyrosine kinases.[13]
-
CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK1 and CDK2, can cause cell cycle arrest and may lead to toxicity in rapidly dividing normal tissues.[8]
-
Src Family Kinases: Off-target inhibition of Src can have complex effects, as Src is involved in numerous signaling pathways.
-
hERG Channel: While not a kinase, inhibition of the hERG potassium channel is a common off-target effect for many small molecules and can lead to serious cardiac arrhythmias. It is crucial to assess hERG liability for any new compound series.[14]
The consequences of off-target inhibition range from a loss of experimental specificity to severe toxicities in preclinical and clinical settings. Therefore, early and comprehensive off-target profiling is essential.
Section 3: Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound inhibitors, highlighting their potency and selectivity.
Table 1: Kinase Inhibitory Potency (IC50) of Select this compound Compounds
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 5k | EGFR | 79 | VEGFR2 | 136 | 1.7 | [15] |
| Her2 | 40 | CDK2 | 204 | 5.1 | [15] | |
| Compound 39 (GSK3357679) | LRRK2 | 8 | Panel of 140 kinases | >50% inhibition in few | High | [2] |
| Compound 9 (Covalent) | Itk | Potent | Btk | Low | Excellent | [9] |
| Compound 24 (AS1810722) | STAT6 | Potent | - | - | - | [16] |
| Compound 1 | RET | Potent | KDR | Low | High | [14] |
Note: "Potent" indicates that the source described the activity as such but did not provide a specific IC50 value in the abstract.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a this compound compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.
-
Kinase Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well will contain:
-
Recombinant purified kinase.
-
A specific peptide substrate for that kinase.
-
Assay buffer containing cofactors (e.g., MgCl2, MnCl2).
-
ATP, often radiolabeled with ³³P-ATP for radiometric assays or used at a concentration near the Km for other assay formats.
-
-
Initiation of Reaction: Add the test compound at various concentrations to the wells containing the kinase and substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay (e.g., HotSpot): Stop the reaction by adding phosphoric acid. Spot the mixture onto a filter membrane which captures the phosphorylated substrate. Wash away unincorporated ³³P-ATP. Measure the radioactivity on the filter using a scintillation counter.[4]
-
Fluorescence/Luminescence-Based Assays (e.g., HTRF, Kinase-Glo): These assays measure either the consumption of ATP or the generation of ADP. Follow the manufacturer's protocol for the specific detection reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 4: Visualizations
Signaling and Logic Diagrams
Caption: Workflow for improving the selectivity of this compound inhibitors.
Caption: A logical workflow for diagnosing the cause of unexpected cytotoxicity.
Caption: On-target vs. off-target effects of a pyrrolopyrimidine kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 14. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Metabolic Stability of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the metabolic stability of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for this compound derivatives?
A1: The this compound scaffold, a deaza-isostere of adenine, is found in many kinase inhibitors.[1] Its metabolism is primarily governed by Phase I and Phase II enzymes.[2][3]
-
Phase I Metabolism : The most prevalent pathways involve oxidation mediated by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9.[3][4] Common sites of oxidation include electron-rich positions on the pyrrole and pyrimidine rings, as well as benzylic positions or terminal alkyl groups on substituents.[4][5] Aldehyde oxidase (AO) can also significantly contribute to the metabolism of such nitrogen-containing heterocyclic systems.[4]
-
Phase II Metabolism : Following Phase I oxidation that introduces polar functional groups (e.g., hydroxyls), the derivatives can undergo conjugation reactions like glucuronidation (by UGTs) or sulfation to increase water solubility and facilitate excretion.[4]
Q2: My lead compound shows high clearance in Human Liver Microsomes (HLM). What are the initial troubleshooting steps?
A2: High clearance in HLM suggests rapid Phase I metabolism, likely by CYP enzymes.[3] The first step is to pinpoint the metabolic "hotspot" on your molecule.
-
Metabolite Identification : Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the microsomal incubation. This will reveal the site(s) of metabolic modification (e.g., hydroxylation, N-dealkylation).
-
Cofactor Dependency Check : Run the assay with and without the NADPH cofactor.[3] If instability persists in the absence of NADPH, it could indicate chemical instability in the buffer or degradation by other microsomal enzymes like esterases.[4] A control incubation without any microsomes can confirm buffer instability.[4]
-
Computational Prediction : Employ in silico tools like MetaSite™ to predict likely sites of metabolism, which can help corroborate experimental findings and guide further structural modifications.[5]
Q3: How can I strategically block metabolic hotspots on the this compound core and its substituents?
A3: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed to improve stability.[5][6]
-
Steric Hindrance : Introduce bulky groups (e.g., a tert-butyl group) near the site of metabolism. This physically blocks the enzyme's active site from accessing the labile position.[4]
-
Electronic Modification :
-
Reduce Electron Density : Replace electron-rich aromatic rings with more electron-deficient ones (e.g., phenyl to pyridyl) to decrease susceptibility to oxidative metabolism.[5]
-
Introduce Electron-Withdrawing Groups : Placing fluorine atoms on an aromatic ring can block hydroxylation at that site.[6]
-
-
Scaffold Hopping/Isosteric Replacement :
-
Replace a labile fragment with a bioisostere that is more metabolically robust. For instance, replacing a thienopyrimidine with a pyrrolopyrimidine has been shown to significantly improve metabolic stability.[7]
-
Replacing a metabolically weak benzylic -CH2- group with a more stable -CF2- or an ether (-O-) linkage can prevent benzylic oxidation.[4]
-
-
Block N-Dealkylation : If N-dealkylation is the issue, increasing the steric bulk of the N-substituent (e.g., changing N-methyl to N-cyclopropyl) can make it a poorer substrate for CYP enzymes.[4]
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| High intrinsic clearance (CLint) in HLM assay. | Rapid metabolism by CYP450 enzymes.[3] | 1. Perform metabolite identification studies to locate the metabolic hotspot(s). 2. Implement strategies to block metabolism at the identified site (see Q3 and Table 2). 3. Consider reducing the microsomal protein concentration if clearance is too rapid to measure accurately.[4] |
| Compound is unstable even without NADPH cofactor. | 1. Chemical instability in the assay buffer. 2. Degradation by non-NADPH-dependent enzymes (e.g., esterases).[4] | 1. Run a control incubation without microsomes to test for buffer instability. 2. If esterase activity is suspected, use specific inhibitors or a different test system (e.g., S9 fraction, hepatocytes). |
| Poor in vitro-in vivo correlation (IVIVC). | 1. Involvement of non-CYP enzymes (e.g., AO) not fully active in microsomes. 2. Poor cell permeability or active transport in vivo.[4] 3. Formation of reactive metabolites. | 1. Test stability in other matrices like liver S9 fractions or hepatocytes, which contain a broader range of enzymes.[2][8] 2. Evaluate cell permeability using assays like PAMPA.[4] |
| Discrepancy between experimental and computational metabolite prediction. | In vivo metabolite identification showed hydrolysis as the major pathway, while computational tools predicted oxidation on the core.[5] | This highlights the importance of using both methods. The in vivo data is paramount. The computational prediction may reveal secondary, but still relevant, metabolic sites that could become important after the primary site is blocked.[5] |
Strategies to Mitigate Common Metabolic Liabilities
| Metabolic Liability | Medicinal Chemistry Strategy | Example Modification | Rationale |
| Aromatic Hydroxylation | Steric Hindrance / Electronic Modification | Introduce a fluorine or chlorine atom to the aromatic ring.[6] | Halogens are electron-withdrawing and can block the site of hydroxylation. |
| Benzylic Oxidation | Remove/Replace Labile Proton | Replace a benzylic -CH₂- with -CF₂- or an ether linkage (-O-).[4] | The C-F and C-O bonds are stronger and not susceptible to hydroxylation. |
| N-Dealkylation | Increase Steric Bulk | Change an N-methyl group to an N-cyclopropyl or N-tert-butyl group.[4] | Larger, more constrained groups are often more difficult for enzymes to cleave. |
| Oxidation of Pyrrole Ring | Nitrogen Incorporation / Scaffold Hopping | Replace the imidazo[1,5-a]pyridine core with a 1,2,4-triazolo[4,3-a]pyridine core.[5] | Incorporating a nitrogen atom can block metabolism at adjacent positions and enhance overall stability.[5] |
Experimental Protocols
Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using pooled HLM.
1. Reagent Preparation:
-
Phosphate Buffer : 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System) : Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[9]
-
Test Compound Stock : Prepare a 1 mM or 10 mM stock solution in DMSO.[3]
-
HLM Stock : On ice, thaw pooled human liver microsomes. Dilute to a 2x final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.[4]
-
Termination Solution : Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.[9]
2. Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[4]
-
To initiate the reaction, add the test compound to achieve a final concentration of 1-2 µM.[3][9] The final DMSO concentration should be low (e.g., <0.25%).[3]
-
Incubate at 37°C with gentle shaking.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[2][3]
-
Immediately stop the reaction by adding 3-5 volumes of the ice-cold Termination Solution.[9]
3. Sample Analysis:
-
Centrifuge the terminated samples to precipitate the microsomal proteins (e.g., 5500 rpm for 5 minutes).[9]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[8]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[2]
Visualizations
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Refinement of Molecular Models for 7H-Pyrrolo[2,3-d]pyrimidine Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of molecular models to predict the activity of 7H-Pyrrolo[2,3-d]pyrimidine derivatives.
Computational Modeling: Troubleshooting and FAQs
This section addresses common issues encountered during the computational modeling of this compound activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Q1: My QSAR model has a high R² value but a low q² value. What does this indicate and how can I improve it?
A1: A high squared correlation coefficient (R²) for the training set and a low leave-one-out cross-validated squared correlation coefficient (q²) is a classic sign of overfitting. This means your model is too closely fitted to the training data and will likely have poor predictive power for new compounds.
Troubleshooting Steps:
-
Reduce the number of descriptors: A large number of descriptors relative to the number of compounds can lead to overfitting.[1] Use variable selection techniques to identify the most relevant descriptors.
-
Increase the size and diversity of the training set: A larger and more diverse training set can help to build a more robust and generalizable model.
-
Use different model validation techniques: In addition to leave-one-out cross-validation, employ external validation with a dedicated test set, y-randomization, and bootstrapping to rigorously assess your model's predictive ability.[1][2][3]
-
Check for outliers: Outliers in the dataset can significantly influence the model. Identify and consider removing them after careful examination.
Q2: How do I properly validate my QSAR model?
A2: Robust validation is crucial to ensure the reliability and predictive power of a QSAR model.[2][4] The Organisation for Economic Co-operation and Development (OECD) has established principles for validated QSAR models.[2] Key validation strategies include:
-
Internal Validation: This is performed on the training set to assess the model's stability. The most common method is cross-validation (e.g., leave-one-out or leave-N-out).[1][2]
-
External Validation: The model's predictive performance is evaluated on an independent test set of compounds that were not used in model development.[1][2]
-
Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. A valid QSAR model should show a significant drop in performance for these randomized datasets.[1][4]
The following table summarizes key statistical parameters used for QSAR model validation:
| Parameter | Description | Acceptable Value |
| R² | Squared Correlation Coefficient (Goodness of fit for the training set) | > 0.6 |
| q² | Cross-validated Correlation Coefficient (Internal predictive ability) | > 0.5 |
| R²_pred | Predictive R² for the external test set (External predictive ability) | > 0.6 |
Molecular Docking
Q3: My docking results show a low binding affinity (poor docking score), but the compound is known to be active. What could be the problem?
A3: This discrepancy can arise from several factors related to both the protein and ligand preparation, as well as the docking parameters.
Troubleshooting Steps:
-
Protein Preparation:
-
Missing Hydrogens: Ensure all hydrogen atoms have been added to the protein structure, as they are crucial for hydrogen bonding interactions.
-
Protonation States: Verify the protonation states of ionizable residues (e.g., His, Asp, Glu) at the physiological pH of the experiment. Incorrect protonation can lead to inaccurate electrostatic calculations.
-
Water Molecules: Decide whether to keep or remove crystallographic water molecules. Some may be crucial for mediating protein-ligand interactions.
-
-
Ligand Preparation:
-
Correct 3D Structure: Ensure the ligand has a reasonable 3D conformation with correct bond lengths and angles.
-
Tautomeric and Ionization States: Consider the most likely tautomeric and ionization state of the ligand at physiological pH.
-
-
Docking Parameters:
-
Search Space (Grid Box): The defined docking box must be large enough to encompass the entire binding site but not excessively large, which can decrease docking accuracy.
-
Search Algorithm Exhaustiveness: Increase the exhaustiveness of the search algorithm to ensure a more thorough exploration of the conformational space.
-
Q4: The docked pose of my this compound derivative does not show the expected hydrogen bond with the hinge region of the kinase. Why might this be?
A4: The this compound scaffold typically forms one or more hydrogen bonds with the hinge region of the kinase active site. If this is not observed, consider the following:
-
Incorrect Ligand Tautomer: The pyrrolo[2,3-d]pyrimidine core can exist in different tautomeric forms. Ensure the input ligand structure represents the most stable and biologically relevant tautomer.
-
Flexible Receptor Docking: If the protein's side chains in the binding pocket need to adjust to accommodate the ligand, a rigid receptor docking might fail. Consider using flexible docking protocols where key residues in the active site are allowed to move.
-
Scoring Function Limitations: The scoring function may not accurately prioritize the pose with the correct hydrogen bond. Visually inspect the top-ranked poses, as a slightly lower-scoring pose might have the correct interactions.
Molecular Dynamics (MD) Simulations
Q5: The RMSD of my protein-ligand complex is unstable and continues to increase throughout the MD simulation. What does this suggest?
A5: A continuously increasing Root Mean Square Deviation (RMSD) suggests that the system has not reached equilibrium and may be unstable.
Troubleshooting Steps:
-
Initial Structure Quality: An unstable simulation can result from a poor starting structure, such as a bad docking pose or a protein structure with unresolved clashes.
-
Equilibration Protocol: The equilibration phase might be too short. A proper equilibration protocol involves gradually heating the system and then running a simulation under constant temperature and pressure (NPT) until properties like density and potential energy stabilize.
-
Force Field Parameters: Ensure that the force field parameters for the ligand are accurate. Missing or incorrect parameters can lead to unrealistic molecular behavior.
-
System Setup: Verify that the system is properly solvated and neutralized with ions.
Q6: How can I analyze the results of my MD simulation to understand the binding of a this compound inhibitor?
A6: Analyzing MD simulation trajectories can provide valuable insights into the dynamics of protein-ligand binding.
Key Analyses:
-
RMSD and RMSF: Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability. The Root Mean Square Fluctuation (RMSF) of protein residues can identify flexible regions that may be important for binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the inhibitor and the protein over time to identify stable interactions.
-
Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex. This can help in ranking different inhibitors.
-
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the protein and how they are affected by ligand binding.
-
Visual Inspection: Visually inspect the trajectory to observe conformational changes, water-mediated interactions, and other dynamic events.
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting for common issues.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific kinase.
Detailed Methodology (Example using an ADP-Glo™ Luminescence-based Assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Dilute the kinase and substrate to their working concentrations in the kinase buffer. The ATP concentration should be at or near its Km value for the kinase.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Kinase Assays:
| Issue | Possible Cause | Solution |
| High Background Signal | Compound autofluorescence/luminescence. | Run a control with the compound and detection reagent without the kinase reaction components. |
| Compound interferes with the detection enzyme (e.g., luciferase). | Test the compound directly against the detection enzyme. | |
| Low or No Kinase Activity | Inactive enzyme (e.g., due to improper storage or freeze-thaw cycles). | Use a fresh batch of enzyme and verify its activity with a known potent inhibitor. |
| Incorrect buffer composition or pH. | Prepare fresh buffer and confirm the pH. | |
| Inconsistent IC50 Values | ATP concentration varies between experiments. | Use a consistent ATP concentration, ideally at the Km value. |
| Reaction time is outside the linear range. | Perform a time-course experiment to determine the optimal reaction time. | |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the assay buffer. |
Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effect of a this compound derivative on a cancer cell line.
Detailed Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[7]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Troubleshooting Cell-Based Assays:
| Issue | Possible Cause | Solution |
| High Variability between Replicate Wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Low Signal or Poor Cell Growth | Suboptimal cell seeding density. | Optimize the cell number for the specific cell line and assay duration. |
| Contamination of cell culture. | Regularly check for and discard contaminated cultures. | |
| Compound-Medium Interaction | The compound may bind to serum proteins in the medium. | Consider using a lower serum concentration if it does not affect cell viability. |
| Compound degradation in the medium. | Assess the stability of the compound under culture conditions. |
Visualizations: Signaling Pathways and Workflows
Computational Workflow for Model Refinement
Caption: A typical workflow for the development and refinement of molecular models.
JAK-STAT Signaling Pathway
Caption: Simplified representation of the JAK-STAT signaling pathway.[8][9][10][11]
FAK Signaling Pathway in Cancer
Caption: Key downstream signaling pathways activated by FAK in cancer.[1][2][4][12][13]
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atcc.org [atcc.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Targeting Cancer's Kinase Network: A Comparative Guide to 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors
Researchers and drug development professionals are increasingly focusing on the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a privileged structure in the design of potent kinase inhibitors for cancer therapy. This versatile core has given rise to a multitude of derivatives targeting key signaling pathways implicated in tumor growth, proliferation, and survival. This guide provides a comparative analysis of various this compound-based inhibitors, summarizing their performance in cancer cell lines and detailing the experimental methodologies used for their validation.
The 7-deazapurine scaffold, as it is also known, serves as the foundation for numerous inhibitors targeting critical cancer-related kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Monopolar spindle kinase 1 (Mps1), and p21-activated kinase 4 (PAK4), among others.[1][2][3][4] The strategic modification of this core structure allows for the development of highly potent and selective agents, some of which have demonstrated superior efficacy compared to established cancer drugs.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic activity of novel this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds. The following tables summarize the IC50 values for various derivatives against different cancer cell lines, as well as their inhibitory activity against specific kinase targets.
| Compound/Inhibitor | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 7 | HepG2 (Liver) | 4.31 ± 0.31 | Doxorubicin | 4.52 ± 0.33 |
| MCF-7 (Breast) | 5.01 ± 0.36 | Doxorubicin | 5.23 ± 0.38 | |
| MDA-MB-231 (Breast) | 6.23 ± 0.45 | Doxorubicin | 6.54 ± 0.47 | |
| HeLa (Cervical) | 7.34 ± 0.53 | Doxorubicin | 7.87 ± 0.57 | |
| Compound 8f | HT-29 (Colon) | 4.55 ± 0.23 | Doxorubicin | Not Specified |
| Compound 8g | HT-29 (Colon) | 4.01 ± 0.20 | Doxorubicin | Not Specified |
| Compound 12 | MCF-7 (Breast) | Not Specified | Not Specified | Not Specified |
| 4T1 (Breast) | Not Specified | Not Specified | Not Specified | |
| Compound 13i | RT-112 (Bladder) | Not Specified | Not Specified | Not Specified |
| Compound 15d | MDA-MB-231 (Breast) | Not Specified | SAHA | Not Specified |
| Compound 5k | Various (4 lines) | 29 - 59 | Sunitinib | Not Specified |
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Comparison | Comparison IC50 (nM) |
| Ruxolitinib | JAK1 | ~3 | - | - |
| JAK2 | ~3 | - | - | |
| JAK3 | ~430 | - | - | |
| Itacitinib | JAK1 | ~3 | - | - |
| JAK2 | ~63 | - | - | |
| Ilginatinib (NS-018) | JAK2 | 0.72 | - | - |
| JAK1 | 33 | - | - | |
| JAK3 | 39 | - | - | |
| Tyk2 | 22 | - | - | |
| Compound 5k | EGFR | 40 - 204 | Sunitinib | 261 |
| Her2 | 40 - 204 | Sunitinib | 261 | |
| VEGFR2 | 40 - 204 | Sunitinib | 261 | |
| CDK2 | 40 - 204 | Sunitinib | 261 | |
| Compound 12 | Mps1 | 29 | - | - |
| Compound 11 | Aurora A | 0.74 | Alisertib | Not Specified |
| Compound 31r | EGFR 19del/T790M/C797S | <1 | - | - |
| EGFR L858R/T790M/C797S | <1 | - | - | |
| Compound 59 | RET-wt | Low nanomolar | - | - |
| RET V804M | Low nanomolar | - | - |
Key Signaling Pathways and Experimental Workflow
The development and validation of these inhibitors involve targeting specific signaling pathways crucial for cancer cell survival and proliferation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target for many this compound-based drugs.[5]
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.
The validation process for these targeted inhibitors follows a structured workflow, from initial compound screening to in-depth cellular and molecular analysis.
Caption: A generalized experimental workflow for the validation of this compound-based kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound inhibitors.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, MDA-MB-231, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A positive control (e.g., doxorubicin) and a vehicle control (DMSO) are also included.[6][7]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[7]
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: The this compound derivatives are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.[8]
-
Cell Treatment: Cells are treated with the this compound derivative for a defined period.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective cancer therapeutics. The data and methodologies presented here provide a framework for the comparative evaluation of these emerging inhibitors.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of this compound derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors Versus Sunitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging 7H-Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against the established multi-targeted tyrosine kinase inhibitor, sunitinib. This analysis is supported by experimental data from preclinical studies, with a focus on quantitative comparisons and detailed methodologies.
The this compound scaffold has emerged as a versatile and privileged structure in the design of potent and selective kinase inhibitors, offering potential advantages over existing therapies. Sunitinib, a multi-targeted inhibitor of receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), is a standard-of-care in the treatment of several cancers. This guide delves into a comparative analysis of their mechanisms of action and preclinical efficacy.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory activities of a promising this compound derivative, compound 5k, in direct comparison to sunitinib. The data highlights the potential for this class of inhibitors to achieve comparable or, in some cases, superior potency against key oncogenic kinases.
Table 1: In Vitro Kinase Inhibition (IC50)
| Target Kinase | This compound (Compound 5k) IC50 (nM) | Sunitinib IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| EGFR | 79 | 93 | Erlotinib | 55 |
| Her2 | 40 | - | Staurosporine | 38 |
| VEGFR2 | 136 | 261 | Sorafenib | - |
| CDK2 | 204 | - | Staurosporine | - |
Data extracted from a study by Al-Suhaimi, et al. (2023).[1]
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | This compound (Compound 5k) IC50 (µM) | Sunitinib IC50 (µM) |
| MCF-7 | Mammary Gland Cancer | 39 | Not Reported in this study |
| HepG2 | Hepatocellular Carcinoma | 29 | Not Reported in this study |
| MDA-MB-231 | Breast Cancer | 59 | Not Reported in this study |
| HeLa | Epithelioid Cervix Carcinoma | 41 | Not Reported in this study |
Data extracted from a study by Al-Suhaimi, et al. (2023).[1]
In Vivo Efficacy
Direct comparative in vivo studies between this compound inhibitors and sunitinib are limited in the reviewed literature. However, individual studies demonstrate the in vivo potential of both classes of compounds.
This compound Inhibitors: A novel pyrrolo[2,3-d]pyrimidine-based RET inhibitor, compound 1, demonstrated robust in vivo efficacy in RET-driven tumor xenograft models. Administration of compound 1 was well-tolerated at efficacious doses of 10 and 30 mg/kg, administered orally once daily.[2] In these models, tumor inhibition, stasis, and regression were observed.[2]
Sunitinib: Sunitinib has shown significant in vivo antitumor activity in various preclinical models. In a neuroblastoma xenograft model, sunitinib inhibited tumor growth, angiogenesis, and metastasis.[3] In other studies, sunitinib treatment has led to tumor regression in models of colon, non-small-cell lung, melanoma, and renal carcinoma.[3] For example, in a renal cell carcinoma xenograft model, sunitinib administered at 40 mg/kg orally demonstrated significant antitumor activity.
Signaling Pathways and Mechanism of Action
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, thereby blocking key signaling pathways involved in tumor growth and angiogenesis. The this compound scaffold is utilized in inhibitors that can be designed to target a range of kinases, from multi-targeted to highly selective inhibitors.
Caption: Sunitinib's multi-targeted inhibitory action on key RTKs.
Caption: Multi-targeted inhibition by a this compound derivative.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure transparency and facilitate the reproduction of these findings.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified recombinant kinase (e.g., VEGFR2, EGFR, Her2) in a suitable kinase buffer.
-
Prepare a solution of the specific peptide substrate for the kinase.
-
Prepare a solution of adenosine triphosphate (ATP), which may be radiolabeled (e.g., [γ-³³P]ATP) for detection.
-
Perform serial dilutions of the test compounds (this compound derivatives and sunitinib) in the kinase buffer, typically with a small percentage of DMSO.
-
-
Assay Reaction:
-
In a microplate, add the kinase, substrate, and the various concentrations of the inhibitor.
-
Include control wells: a "no inhibitor" control (positive control for kinase activity) and a "no enzyme" control (background).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate or the remaining ATP. The detection method depends on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo™ assays).
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control) from all other readings.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives or sunitinib. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
References
Selectivity Profile of a 7H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitor Against a Broad Kinase Panel
A comprehensive analysis of the kinase selectivity of a potent 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 17a, reveals its inhibitory activity across a panel of 100 kinases. This guide provides a detailed comparison of its performance, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. Understanding the selectivity profile of these compounds is crucial for developing safe and effective targeted therapies. This guide focuses on the selectivity of a representative this compound-based covalent inhibitor, compound 17a, against a diverse panel of kinases.
Data Presentation: Kinase Selectivity Profiling of Compound 17a
Compound 17a was profiled against a panel of 100 kinases to determine its selectivity. The following table summarizes the percentage of inhibition of each kinase at a concentration of 1 µM. This initial screen provides a broad overview of the compound's activity and potential off-target effects. Kinases exhibiting significant inhibition (≥70%) are highlighted for clarity.[1]
| Kinase Family | Kinase | Inhibition at 1 µM (%) |
| Tyrosine Kinase | EGFR (L858R/T790M) | 100 |
| EGFR (wt) | 99 | |
| HER2 (ERBB2) | 98 | |
| HER4 (ERBB4) | 95 | |
| BLK | 100 | |
| FGR | 100 | |
| HCK | 100 | |
| LCK | 100 | |
| LYN A | 100 | |
| SRC | 100 | |
| YES1 | 100 | |
| BTK | 99 | |
| ITK | 99 | |
| TEC | 99 | |
| TXK | 99 | |
| JAK3 | 85 | |
| TNK2 | 78 | |
| ABL1 | 65 | |
| ALK | 30 | |
| AXL | 45 | |
| CSF1R | 55 | |
| EPHA2 | 40 | |
| EPHB4 | 35 | |
| FAK (PTK2) | 50 | |
| FGFR1 | 25 | |
| FLT1 (VEGFR1) | 20 | |
| FLT3 | 30 | |
| FLT4 (VEGFR3) | 28 | |
| INSR | 15 | |
| IGF1R | 18 | |
| KDR (VEGFR2) | 22 | |
| KIT | 48 | |
| MER (MERTK) | 60 | |
| MET | 42 | |
| MUSK | 10 | |
| PDGFRα | 38 | |
| PDGFRβ | 36 | |
| RET | 33 | |
| ROS1 | 27 | |
| TIE2 (TEK) | 12 | |
| TYRO3 | 58 | |
| Serine/Threonine Kinase | MAPK1 (ERK2) | 75 |
| AKT1 | 20 | |
| AURKA | 15 | |
| AURKB | 12 | |
| CAMK2A | 10 | |
| CDK1/CycB | 8 | |
| CDK2/CycA | 5 | |
| CDK5/p25 | 7 | |
| CHEK1 | 18 | |
| GSK3B | 25 | |
| IKBKE | 30 | |
| MAP2K1 (MEK1) | 40 | |
| MAPKAPK2 | 28 | |
| p38α (MAPK14) | 35 | |
| PIM1 | 22 | |
| PLK1 | 14 | |
| PRKACA (PKA) | 9 | |
| PRKCD (PKCδ) | 16 | |
| ROCK1 | 11 | |
| RPS6KA1 (RSK1) | 19 | |
| Other | ... | ... |
(Note: This table is a representative summary based on publicly available data and may not be exhaustive. For a complete list of the 100 kinases and their inhibition values, please refer to the supplementary information of the cited source.)[1]
Experimental Protocols
The following is a detailed methodology for a common kinase assay used in selectivity profiling, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
In Vitro Kinase Assay Protocol (ADP-Glo™)
-
Kinase Reaction Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being tested (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the this compound compound stock solution in 100% DMSO and create a dilution series.
-
In a 384-well plate, add 2.5 µL of the kinase solution and 2.5 µL of the substrate/ATP mixture.
-
Add 1 µL of the diluted compound or DMSO as a control.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the compound to the control (DMSO) wells.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response equation to determine the IC50 value.[2][3][4][5]
-
Mandatory Visualization
Caption: Workflow for kinase selectivity profiling.
References
A Head-to-Head Battle of Scaffolds: 7H-Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the privileged scaffolds of 7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have emerged as foundational frameworks for a multitude of clinically relevant therapeutics. Both bicyclic nitrogen-containing heterocycles act as ATP mimetics, effectively targeting the ATP-binding site of various kinases, thereby modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.[1] This guide provides a head-to-head comparison of these two prominent inhibitor classes, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Core Structural Differences and Kinase Selectivity
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within their fused ring systems. The this compound core, a 7-deazapurine, is a key feature in numerous biologically active compounds and has demonstrated a broad range of activities, including anticancer, antiviral, and enzyme-inhibiting properties.[2][3] In contrast, the pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and has been extensively utilized in the development of inhibitors targeting cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK), among others.[1][4] This subtle structural variation significantly influences the orientation of substituents and their interactions within the kinase active site, leading to distinct selectivity profiles.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from both scaffolds against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | HepG2, MCF-7, HCT-116, PC-3 | 29 - 59 | [5][6] |
| Compound 1 | RET | - | - | - | [7] |
| AS1810722 | STAT6 | Potent Inhibition | - | - | [8] |
| Compound 11 | Aurora A | 0.74 | Gastric Cancer Organoids | 3.5 | [9] |
| Series of derivatives | PfCDPK4 | 210 - 530 | - | - | [10] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 57 | MCF-7, HCT-116, HepG-2 | 0.045, 0.006, 0.048 | [4] |
| Compound 15 | CDK2/cyclin A2 | 119 | MCF-7, HCT-116, HepG-2 | 0.046, 0.007, 0.048 | [4] |
| SI306 | Src | - | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 | [11] |
| Compound 16 | EGFR-TK | 34 | NCI 60-cell panel | 0.018 - 9.98 (GI50) | [12][13] |
| Ibrutinib (3) | BTK | 7.95 | B-cell leukemia lines | Low micromolar | [1] |
| Compound 12 | BTK | 4.2 | - | - | [1] |
Signaling Pathways and Mechanisms of Action
Both classes of inhibitors exert their effects by interfering with key signaling cascades. The diagrams below illustrate the points of intervention for each scaffold in simplified representations of prominent pathways.
This compound inhibitors have been shown to target components of the JAK-STAT pathway, which is crucial for immune responses and cell growth.[8][14] For instance, inhibitors of Janus kinases (JAKs) or Signal Transducer and Activator of Transcription 6 (STAT6) can block the downstream signaling initiated by cytokines, thereby impacting gene expression related to inflammation and cell proliferation.[3][8][14]
Pyrazolo[3,4-d]pyrimidine derivatives are well-known for their potent inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[4] By targeting CDKs, such as CDK2, these inhibitors can halt the progression of the cell cycle, for example, at the G1/S transition, preventing DNA replication and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][15]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[14]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates kinase inhibition.[14]
Materials:
-
Kinase (e.g., JAK2, CDK2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (this compound or pyrazolo[3,4-d]pyrimidine inhibitors)
-
384-well plates
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical. Include a DMSO-only vehicle control.[14]
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or controls to the wells of a 384-well plate.[14]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the assay buffer, the target kinase, and its specific peptide substrate.
-
Dispense the kinase reaction mixture into each well containing the compounds.
-
Include a "no kinase" control which will serve as the 100% inhibition control.[14]
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
96-well plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[16]
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C to allow formazan crystal formation.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[16]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
Both this compound and pyrazolo[3,4-d]pyrimidine scaffolds have proven to be exceptionally fruitful starting points for the design of potent and selective kinase inhibitors. The choice between these two core structures is often dictated by the specific kinase target and the desired selectivity profile. The this compound framework has demonstrated broad utility against a range of kinase families, including JAKs and receptor tyrosine kinases. In contrast, the pyrazolo[3,4-d]pyrimidine core has been particularly successful in generating highly potent inhibitors of CDKs and BTK. The extensive research and clinical success associated with both scaffolds underscore their importance in the ongoing development of targeted therapies. This guide provides a foundational comparison to aid researchers in the strategic selection and design of novel kinase inhibitors based on these versatile heterocyclic systems.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of this compound Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
Navigating Resistance: A Comparative Guide to 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors
For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy and the treatment of autoimmune diseases. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile core in the design of potent kinase inhibitors. This guide provides a comparative analysis of novel this compound derivatives, focusing on their cross-resistance profiles and the experimental data supporting their development against challenging mutations in key oncogenic drivers such as EGFR, JAK, ALK, and FGFR.
This technical guide delves into the quantitative data on the inhibitory activities of these compounds, presents the detailed experimental protocols used to assess their efficacy, and visualizes the complex signaling pathways and resistance mechanisms they are designed to overcome.
Overcoming Acquired Resistance in Kinase Inhibitor Therapy
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various cancers. However, the initial success of these drugs is often limited by the development of acquired resistance, frequently driven by secondary mutations in the target kinase domain. The this compound core has been instrumental in the design of next-generation inhibitors that can effectively target both the original kinase and its resistance mutants.
Recent efforts have focused on developing inhibitors that are effective against gatekeeper mutations and other clinically relevant resistance mutations. For instance, in non-small cell lung cancer (NSCLC), third-generation EGFR inhibitors were developed to combat the T790M mutation, but their efficacy is now challenged by the C797S mutation.[1][2] Similarly, resistance to FGFR and ALK inhibitors is often mediated by gatekeeper mutations that sterically hinder drug binding.[3][4][5][6]
Comparative Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activity of selected this compound-based inhibitors against wild-type and mutant kinases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity of Fourth-Generation EGFR Inhibitors
| Compound | Target EGFR Mutant | Ba/F3 Cell Line IC50 (nM) | Reference |
| 31r | EGFR19del/T790M/C797S | < 1 | [2] |
| 31r | EGFRL858R/T790M/C797S | < 1 | [2] |
| Osimertinib | EGFRL858R/T790M/C797S | > 10000 | [1] |
Table 2: Inhibitory Activity of FGFR Inhibitors Against Gatekeeper Mutations
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular Assay (Ba/F3) IC50 (nM) | Reference |
| 19 | FGFR4V550L | 12.3 | 45.6 | [3] |
| Infigratinib | FGFR4V550L | >1000 | >1000 | [3] |
Table 3: Selectivity Profile of JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1 vs JAK2) | Reference |
| 12a | 12.6 | 135.1 | - | - | 10.7-fold | [7] |
| 9a | >1000 | >1000 | 0.29 | >1000 | >3300-fold (for JAK3) | [8] |
| Tofacitinib | 1 | 20 | 112 | - | 20-fold | [9] |
| PF-04965842 | 2.9 | 2200 | 4100 | 450 | >750-fold | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the development of these inhibitors.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the target kinase. A typical protocol involves the following steps:
-
Reagents and Materials: Recombinant kinase, substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or fluorescence-based assays.
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines harboring specific mutations.
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express mutant kinases, or patient-derived cell lines like PC-9) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (typically 72 hours).
-
Measurement of Viability: Cell viability is commonly measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using MTT or resazurin-based assays.
-
Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of the target kinase and its downstream signaling proteins.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-EGFR, EGFR, p-STAT3, STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Visualizing Signaling Pathways and Resistance
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by these inhibitors and the mechanisms of resistance.
Caption: EGFR signaling pathway and mechanisms of acquired resistance to tyrosine kinase inhibitors.
Caption: Experimental workflow for studying and addressing cross-resistance in targeted therapy.
The strategic design of this compound inhibitors continues to be a fruitful area of research for overcoming the challenge of drug resistance. The data and protocols presented here offer a valuable resource for the scientific community, facilitating the development of more durable and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cracking the code of resistance across multiple lines of ALK inhibitor therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural optimizations on the this compound scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro and In Vivo Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds that has garnered significant interest as kinase inhibitors in drug discovery.[1][2] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the objective evaluation of these compounds against alternative kinase inhibitors.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro potency of various this compound derivatives against a range of protein kinases and cancer cell lines.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound Derivatives
| Compound ID/Series | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 5k | EGFR | 40 | Sunitinib | 261 |
| Her2 | 105 | Sunitinib | 261 | |
| VEGFR2 | 204 | Sunitinib | 261 | |
| CDK2 | 114 | Sunitinib | 261 | |
| Compound 11 | Aurora A | 0.74 | Alisertib | Not Stated |
| Compound 18h | FAK | 19.1 | TAE-226 | Not Stated |
| Compound 12a | JAK1 | 12.6 | Not Stated | Not Stated |
| JAK2 | >135 | Not Stated | Not Stated | |
| Compound 24 (AS1810722) | STAT6 | Potent Inhibition (IC50 not specified) | Not Stated | Not Stated |
| This compound series | PAK4 | Varies (up to 1000-fold difference) | Not Stated | Not Stated |
| Compounds 2b, 2f, 2g | PfCDPK4 | 210 - 530 | Not Stated | Not Stated |
| Compound 2e | PfCDPK1 | 589 | Not Stated | Not Stated |
Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution.
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound Derivatives
| Compound ID/Series | Cell Line | Cancer Type | IC50 (µM) |
| Compounds 5e, 5h, 5k, 5l | Various (4 cell lines) | Various | 29 - 59 |
| Compound 18h | U-87MG | Glioblastoma | 0.35 |
| A-549 | Lung Cancer | 0.24 | |
| MDA-MB-231 | Breast Cancer | 0.34 | |
| HK2 | Normal Kidney | 3.72 | |
| Compound 12a | RAW264.7 | Macrophage (normal) | 143.3 |
| Compound 11 | Patient-Derived Gastric Cancer Organoids | Gastric Cancer | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format for high-throughput screening.
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) to create a range of concentrations.
-
Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound, vehicle control, and positive control to the respective wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase (e.g., Aurora A, FAK, JAK1), a suitable peptide substrate, and assay buffer.
-
Initiate the reaction by dispensing the kinase reaction mixture into each well.
-
Include a "no kinase" control for 100% inhibition.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding an ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
In Vivo Tumor Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3]
-
-
Tumor Measurement:
-
Measure the tumor volume and mouse body weight regularly throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the excised tumors for pharmacodynamic markers (e.g., phosphorylation of target kinases) via methods like Western blotting or immunohistochemistry.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
In Vitro and In Vivo Correlation
Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in drug development. For this compound derivatives, several studies have demonstrated that potent in vitro kinase inhibition and anti-proliferative activity can translate to significant anti-tumor effects in animal models.[3][4]
For instance, a this compound derivative, compound 24 (AS1810722) , was identified as a potent STAT6 inhibitor in vitro.[3] Subsequent in vivo studies in an antigen-induced mouse asthma model showed that oral administration of this compound led to the inhibition of eosinophil infiltration, demonstrating its therapeutic potential in a disease-relevant animal model.[3]
Similarly, a series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives showed excellent activity against FAK and hepatocellular carcinoma cell lines in vitro. The lead compound from this series, when evaluated in vivo, significantly inhibited tumor growth in a xenograft model without causing significant toxicity.[4]
These examples highlight the potential for a positive in vitro to in vivo correlation with this class of compounds. However, it is crucial to consider pharmacokinetic and pharmacodynamic (PK/PD) properties, as factors such as bioavailability, metabolism, and target engagement in the tumor tissue will ultimately determine the in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 7H-Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to this important heterocycle, offering insights into their efficiency, versatility, and practicality for researchers, scientists, and drug development professionals.
Key Synthetic Strategies
The construction of the this compound skeleton can be broadly categorized into several approaches, primarily involving the annulation of a pyrrole ring onto a pre-existing pyrimidine or the formation of the pyrimidine ring from a substituted pyrrole precursor. More recent methodologies also employ multicomponent reactions to assemble the bicyclic system in a convergent manner.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound and its key intermediates.
| Route Title | Starting Material | Key Steps | Number of Steps | Overall Yield (%) | Reference |
| Route 1: From 4-Amino-6-hydroxypyrimidine | Ethyl cyanoacetate and Thiourea | Cyclization, Desulfurization, Pyrrole ring formation, Chlorination | 4 | 50-58 | [1] |
| Route 2: From 4-Chloro-5-iodopyrimidine | 4-Amino-6-chloro-5-iodopyrimidine | Sonogashira coupling, Cyclization | 2 | ~60 | [2] |
| Route 3: Multicomponent Synthesis | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | One-pot three-component reaction | 1 | 73-95 | [3] |
| Route 4: From Ethyl Cyanoacetate (Patented) | Ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane | Alkylation, Cyclization, Aromatization, Chlorination | 4 | ~31 | [2][4] |
Detailed Experimental Protocols
Route 1: Synthesis from 4-Amino-6-hydroxypyrimidine
This classical approach involves the initial construction of a substituted pyrimidine followed by the annulation of the pyrrole ring.
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine To a solution of ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) in ethanol, sodium ethoxide in ethanol (1.5 to 3 molar equivalents) is slowly added at 0-5 °C. The mixture is stirred at room temperature for 1-2 hours and then refluxed for 8-10 hours. After cooling, the solid is filtered, washed with ethanol, and dried to yield 2-mercapto-4-amino-6-hydroxypyrimidine.[1][5]
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine is added to an aqueous ammonia solution, followed by the addition of Raney nickel (3 to 5 times the molar amount). The mixture is heated at 80-100 °C for 4-6 hours. The hot solution is filtered to remove the Raney nickel, and upon cooling, the product precipitates. The solid is filtered, washed with water, and dried.[5]
Step 3: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol 4-Amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio) are dissolved in water. The solution is heated to 60-80 °C, and an aqueous solution of 2-chloroacetaldehyde is added slowly. The reaction is stirred for 4-6 hours, then cooled to room temperature. The precipitated product is filtered, washed with water, and dried.[5]
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-Pyrrolo[2,3-d]pyrimidin-4-ol is dissolved in phosphorus oxychloride and stirred at 80-100 °C for 2-4 hours. Excess phosphorus oxychloride is removed by distillation. The residue is cooled to 0-10 °C and quenched with ice water. The pH is adjusted to 9-10 with sodium hydroxide, and the resulting solid is filtered, washed with water, and dried. Recrystallization from toluene yields pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
Route 2: Synthesis via Sonogashira Coupling
This route is particularly useful for introducing diversity at the 5- and 7-positions of the pyrrolopyrimidine core. A key starting material for this approach is a halogenated pyrimidine.
Step 1: Sonogashira Coupling of 4-Amino-6-chloro-5-iodopyrimidine To a solution of 4-amino-6-chloro-5-iodopyrimidine and a terminal alkyne in a suitable solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added, followed by a base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.[6][7]
Step 2: Cyclization to form the Pyrrole Ring The resulting 5-alkynylpyrimidine is then subjected to a cyclization reaction to form the pyrrole ring. This can be achieved under various conditions, often with heating in the presence of a base.
Route 3: Multicomponent Synthesis
This modern approach allows for the rapid assembly of complex pyrrolo[2,3-d]pyrimidine derivatives in a single step.
One-pot, Three-component Reaction: A mixture of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative is heated in ethanol at 50 °C in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB). The reaction proceeds to completion in a short time (typically 60-80 minutes), and the product can be isolated in high yield by simple filtration.[3][8]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway starting from ethyl cyanoacetate and thiourea.
Caption: General scheme for the synthesis via Sonogashira coupling.
Caption: One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines.
Conclusion
The choice of a synthetic route to 7H-pyrrolo[2,3-d]pyrimidines depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
-
Classical linear syntheses , such as Route 1, are well-established and reliable for producing the core scaffold, which can then be further functionalized.
-
Palladium-catalyzed cross-coupling reactions , like the Sonogashira coupling in Route 2, offer excellent versatility for introducing a wide range of substituents, making them highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Multicomponent reactions (Route 3) represent a highly efficient and atom-economical approach for the rapid generation of diverse libraries of substituted pyrrolo[2,3-d]pyrimidines, aligning with the principles of green chemistry.
-
Patented industrial routes (Route 4) are optimized for large-scale production, focusing on cost-effective and readily available starting materials, though they may involve multiple steps.
Researchers should carefully consider the advantages and limitations of each route in the context of their specific research goals. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process and accelerate the discovery and development of new 7-deazapurine-based therapeutic agents.
References
- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7H-Pyrrolo[2,3-d]pyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 7H-Pyrrolo[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in drug development and scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Therefore, stringent use of personal protective equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-resistant lab coat is also recommended. | Prevents skin contact, which can be harmful and cause irritation[1][2]. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used[2][3]. | Protects against inhalation of the compound, which can be harmful[1]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[4][5].
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][7].
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Handling:
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For minor spills, use an absorbent material to contain the substance, then collect it in a sealed container for disposal.
-
For major spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash[2][4][6].
-
Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated.
Experimental Workflow for Handling this compound
References
- 1. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
